Methyl cedryl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGPYCVTDOECMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860243 | |
| Record name | CERAPP_20390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19870-74-7, 67874-81-1 | |
| Record name | 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [3R-(3α,3aβ,6β,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Cedryl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl Cedryl Ether, a semi-synthetic derivative of cedrol with significant applications in the fragrance industry and emerging potential in biomedical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and biological activities, with a focus on its interaction with the PPAR signaling pathway.
Chemical Identification
This compound is a versatile compound known by several identifiers. The primary CAS Registry Number is 67874-81-1.[1] Another frequently cited CAS number is 19870-74-7.[1][2][3] The differences in these numbers often relate to specific stereoisomers or proprietary formulations.
The IUPAC name for the stereoisomer associated with CAS number 67874-81-1 is (1S,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane. Other systematic names include (3R,3aS,6R,7R,8aS)-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene.[4]
Physicochemical Properties
This compound is a colorless to pale yellow liquid recognized for its characteristic woody and ambergris aroma.[1][5][6][7] It is insoluble in water but soluble in alcohol and oils.[5] The following table summarizes its key physicochemical properties.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₈O | [1][2][7] |
| Molecular Weight | 236.39 - 236.4 g/mol | [8][2][7][9] |
| Appearance | Colorless to pale yellow liquid | [1][8][7] |
| Odor | Woody, dry, ambergris, earthy, vetiver | [8][5][6][7][10] |
| Boiling Point | ~258 - 268.31 °C | [8][2][5][9] |
| Density | 0.969 to 0.980 g/mL @ 25 °C | [8][2][10] |
| Refractive Index | 1.4940 to 1.5040 @ 20 °C | [8][2][10] |
| Flash Point | > 100 °C (135 °C) | [8][5][9][10] |
| Purity | >92% to >97% | [1][8][2][10] |
Experimental Protocols
This compound is synthesized from cedrol, a primary constituent of cedarwood oil, through a nucleophilic substitution reaction.[1] A common method is the Williamson ether synthesis.
Materials:
-
Cedrol
-
Methylating agent (e.g., dimethyl sulfate or iodomethane)
-
Base (e.g., sodium hydride, potassium carbonate, or sodium amide)[1][4]
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO)[11]
Procedure:
-
In a reaction flask, dissolve cedrol in an appropriate organic solvent.
-
Add a base, such as sodium hydride, to the solution to deprotonate the hydroxyl group of cedrol, forming a sodium alkoxide.[4]
-
Introduce the methylating agent, such as dimethyl sulfate or iodomethane, to the reaction mixture.[4] The alkoxide ion will act as a nucleophile, attacking the methyl group of the methylating agent and displacing the leaving group to form the ether linkage.
-
The reaction is typically carried out at a temperature ranging from 40 to 140 °C for 3 to 7 hours.[12] The exact temperature and reaction time will depend on the choice of solvent and reagents.
-
After the reaction is complete, the mixture is worked up to isolate the this compound. This may involve quenching the reaction, extraction, and purification steps such as vacuum distillation to yield the final product with a purity of over 97%.[12]
Biological Activity and Signaling Pathways
Recent preclinical studies have highlighted the potential of this compound in metabolic regulation, particularly in the context of obesity.
Dietary supplementation with this compound has been shown to ameliorate adiposity and hepatic steatosis in mice fed a high-fat diet.[1] Transcriptome analysis of epididymal white adipose tissue (WAT) revealed that this compound significantly affects the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[1][13]
Key findings include:
-
Upregulation of thermogenesis markers: An increase in the expression of PGC-1α, PRDM16, and UCP1 in white adipose tissue, suggesting enhanced energy expenditure.[1]
-
Downregulation of adipogenesis genes: A decrease in the expression of FAS and C/EBPα.[1]
-
Regulation of fatty acid metabolism genes: Upregulation of genes involved in fatty acid oxidation (Cyp4a12b and Acaa1b) and fatty acid transport (Slc27a1 and Acsbg2).[13]
The modulation of the PPAR signaling pathway by this compound appears to be a key mechanism behind its anti-obesity effects.[1][13]
Safety and Handling
This compound is classified as an irritant and may cause skin and eye irritation.[1] It may also cause an allergic skin reaction.[14] It is recommended to handle this chemical with appropriate personal protective equipment. For storage, it should be kept in a tightly closed container in a cool, dry place, protected from light.
References
- 1. This compound|For Research [benchchem.com]
- 2. This compound 96 19870-74-7 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]
- 5. This compound | 19870-74-7 [chemicalbook.com]
- 6. This compound (19870-74-7) | Bulk Supplier [chemicalbull.com]
- 7. Cedramber (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. aacipl.com [aacipl.com]
- 9. Cedryl Methyl Ether | 19870-74-7 [chemnet.com]
- 10. CEDRYL METHYL ETER [ventos.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]
- 13. Dietary Supplementation of this compound Ameliorates Adiposity in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C16H28O | CID 171036437 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Absence of Naturally Occurring Cedryl Ethers in Essential Oils: A Technical Review
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the inquiry into the natural occurrence of cedryl ethers in essential oils. Following a comprehensive review of scientific literature and chemical databases, it can be concluded that cedryl ethers are not naturally occurring components of essential oils . The most prominent member of this chemical family, methyl cedryl ether, is a synthetic fragrance ingredient derived from cedrol, a natural sesquiterpene alcohol abundant in cedarwood oil. While trace amounts of unidentified, related ether compounds in some conifers have been hypothetically mentioned in passing in some literature, there is no concrete, quantitative scientific evidence to support the natural origin of any specific cedryl ether. This document details the synthetic nature of this compound, provides compositional data for essential oils where cedrol is a major constituent, outlines the standard analytical methodologies for essential oil analysis, and presents visual workflows for both the analytical process and the synthesis of this compound.
Introduction: The Cedryl Ether Question
Cedryl ethers, particularly this compound, are valued in the fragrance industry for their persistent, woody, and ambergris-like scent profiles.[1][2][3] Their structural backbone is derived from cedrol, a sesquiterpenoid alcohol that is a major constituent of essential oils from various coniferous trees, especially those of the Cupressaceae family (e.g., cedar and juniper species).[4][5][6] The query into their natural occurrence is a pertinent one for researchers in natural products, phytochemistry, and drug development who seek to understand the full chemical spectrum of botanicals. However, extensive database searches and literature reviews confirm that compounds like this compound are products of industrial synthesis rather than plant biosynthesis.[7][8]
Composition of Key Essential Oils Rich in Cedrol
While cedryl ethers are absent, the precursor molecule, cedrol, is found in significant quantities in several essential oils. Understanding the natural chemical context from which synthetic cedryl ethers are derived is crucial. The table below summarizes the typical composition of major components in Virginia Cedarwood oil, a primary source of cedrol.
| Compound | Botanical Name | Plant Part | Percentage (%) | Reference(s) |
| α-Cedrene | Juniperus virginiana | Wood | 21.1 - 24.05 | [6][9] |
| cis-Thujopsene | Juniperus virginiana | Wood | 21.3 - 23.46 | [6][9] |
| Cedrol | Juniperus virginiana | Wood | 15.8 - 26.58 | [6][9] |
| β-Cedrene | Juniperus virginiana | Wood | 8.2 | [6] |
| Widdrol | Juniperus virginiana | Wood | 2.3 | [6] |
| Cuparene | Juniperus virginiana | Wood | 1.6 | [6] |
Table 1: Major constituents of Virginia Cedarwood (Juniperus virginiana) essential oil, a primary natural source of cedrol.
Synthesis of this compound
This compound is synthesized from cedrol, which is first isolated from cedarwood oil.[8] The synthesis is typically an acid-catalyzed etherification reaction where cedrol is reacted with methanol.[1] This industrial process highlights the synthetic origin of this widely used fragrance compound. A patent for this process describes the reaction of cedrol with a methylating agent like methyl sulfate in the presence of a base such as sodium hydride or sodamide.[1][8]
Experimental Protocols: Analysis of Essential Oils
The standard and most widely used method for the qualitative and quantitative analysis of volatile compounds in essential oils is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[5][9]
Sample Preparation
-
Dilution: A sample of the essential oil is diluted in a suitable volatile solvent (e.g., hexane, ethanol, or methylene chloride) to an appropriate concentration, typically around 1%.[5][5]
-
Internal Standard: For accurate quantification, an internal standard (a compound not present in the oil, e.g., m-xylene) of a known concentration is added to the diluted sample.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Different compounds in the essential oil travel through the column at different rates based on their volatility and interaction with the stationary phase, thus separating them.
-
Ionization: As the separated compounds elute from the column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons, causing them to fragment into charged ions.
-
Mass Analysis: The ions are then sorted by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection and Identification: A detector records the abundance of each ion at each mass-to-charge ratio, generating a mass spectrum for each compound. The identity of each compound is determined by comparing its mass spectrum and retention time to those in a reference library (e.g., NIST, Wiley).[5][9]
-
Quantification: The relative percentage of each component is typically calculated based on the area of its corresponding peak in the chromatogram.
Signaling Pathways and Biological Activity
Given the absence of cedryl ethers in natural systems, there is no known or described signaling pathway involving these compounds within plants. Research on the biological activity of cedryl ethers is primarily focused on their properties as fragrance ingredients and their toxicological profiles for use in consumer products. Some studies on the biotransformation of cedrol and its derivatives by microorganisms have been conducted, but these do not elucidate a natural biosynthetic pathway in plants.[10]
Conclusion
The comprehensive analysis of available scientific literature indicates that cedryl ethers, including the well-known this compound, are not naturally present in essential oils. They are synthetic derivatives of cedrol, a naturally occurring sesquiterpene alcohol. Researchers and professionals in drug development and natural product science should be aware of this distinction. While essential oils from the Cupressaceae family are rich sources of cedrol, the ethers themselves are a result of chemical synthesis. The established and robust methods for essential oil analysis, such as GC-MS, have not identified cedryl ethers as natural constituents. Future research into the trace components of essential oils may yet uncover novel ether compounds, but based on current knowledge, cedryl ethers remain firmly in the domain of synthetic aroma chemicals.
References
- 1. US3373208A - Cedrol ethers - Google Patents [patents.google.com]
- 2. Bioactive compounds, pharmacological actions and pharmacokinetics of Cupressus sempervirens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foreverest.net [foreverest.net]
- 4. essencejournal.com [essencejournal.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. thescipub.com [thescipub.com]
- 7. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]
- 8. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]
- 9. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 10. Biotransformation of (+)-Cedrol by plant pathogenic fungus, Glomerella cingulata | Scilit [scilit.com]
Spectroscopic Profile of Methyl Cedryl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of methyl cedryl ether, a valued sesquiterpenoid ether in the fragrance and flavor industries. Due to the limited availability of published, raw spectroscopic data, this document presents an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound based on established principles of organic spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.
Chemical Structure and Properties
-
IUPAC Name: (1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane
-
Synonyms: Cedramber, Cedrol methyl ether
-
CAS Number: 19870-74-7, 67874-81-1[1]
-
Molecular Formula: C₁₆H₂₈O[2]
-
Molecular Weight: 236.40 g/mol [3]
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral behavior of similar terpenoid structures and ethers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.2 - 3.4 | s | 3H | O-CH ₃ |
| ~ 0.8 - 1.3 | m | 12H | 4 x CH ₃ |
| ~ 1.0 - 2.2 | m | 13H | CH ₂ and CH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 70 - 80 | C | C -O (quaternary) |
| ~ 48 - 52 | CH₃ | O-C H₃ |
| ~ 15 - 60 | C, CH, CH₂, CH₃ | Tricyclic carbon skeleton |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H stretch (alkane) |
| 1465 - 1440 | Medium | C-H bend (CH₂/CH₃) |
| 1380 - 1365 | Medium | C-H bend (CH₃) |
| 1100 - 1050 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Ratio | Proposed Fragment |
| 236 | [M]⁺ (Molecular Ion) |
| 221 | [M - CH₃]⁺ |
| 205 | [M - OCH₃]⁺ |
| 193 | [M - C₃H₇]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a liquid fragrance compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 1.0 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 2.0 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the neat sample can be analyzed directly. Place one to two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared salt plates in the sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set the injector temperature to 250 °C.
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at an initial temperature of 60 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Set to 230 °C.
-
Quadrupole Temperature: Set to 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Biological Mechanism of Action of Methyl Cedryl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl cedryl ether (MCE), a sesquiterpenoid ether primarily utilized in the fragrance industry, has recently emerged as a molecule of interest in biological systems, particularly in the context of metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of MCE's mechanism of action, with a focus on its anti-obesity and metabolic modulatory effects. Detailed experimental protocols, quantitative data from preclinical studies, and visual representations of the key signaling pathways are presented to facilitate further research and development in this area. While the primary focus of recent research has been on metabolic diseases, this guide also explores preliminary evidence for other potential biological activities, including antifungal and insecticidal properties, likely attributable to its structural precursor, cedrol.
Introduction
This compound (CAS 19870-74-7), also known as cedramber, is a synthetic derivative of cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees.[1] For decades, its application has been predominantly confined to the fragrance and flavor industries, valued for its woody and ambergris-like scent.[2] However, a seminal 2023 study published in Nutrients has illuminated a potential new role for MCE in metabolic health, demonstrating its ability to ameliorate adiposity and hepatic steatosis in a preclinical mouse model.[3] This discovery has opened a new avenue of investigation into the pharmacological potential of this readily available compound. This guide aims to consolidate the existing scientific knowledge on the biological activities of MCE, providing a detailed technical resource for researchers exploring its therapeutic applications.
Metabolic Regulation: Anti-Obesity and Anti-Steatotic Effects
The most well-documented biological activity of this compound to date is its impact on metabolic parameters, specifically its anti-obesity and anti-hepatic steatosis effects. A key preclinical study provides the foundation for our current understanding of these actions.[3]
Quantitative Data on Metabolic Effects
The following tables summarize the significant quantitative findings from a 13-week study in high-fat diet (HFD)-fed C57BL/6J mice supplemented with 0.2% (w/w) MCE.[3]
Table 1: Effects of this compound on Body Weight and Adiposity [3]
| Parameter | High-Fat Diet (HFD) Control | HFD + 0.2% this compound | % Change vs. HFD Control |
| Final Body Weight (g) | 45.2 ± 1.5 | 35.8 ± 1.1 | -20.8% |
| Body Weight Gain (g) | 22.5 ± 1.3 | 13.2 ± 0.9 | -41.3% |
| Visceral Fat-Pad Weight (g) | 3.8 ± 0.3 | 2.1 ± 0.2 | -44.7% |
Table 2: Effects of this compound on Hepatic Steatosis [3]
| Parameter | High-Fat Diet (HFD) Control | HFD + 0.2% this compound | % Change vs. HFD Control |
| Liver Weight (g) | 1.8 ± 0.1 | 1.2 ± 0.05 | -33.3% |
Table 3: Modulation of Gene Expression in Epididymal White Adipose Tissue by this compound [3]
| Gene | Gene Function | Fold Change vs. HFD Control |
| Adipogenesis (Downregulated) | ||
| FAS (Fatty Acid Synthase) | Fatty acid synthesis | ~0.5-fold |
| C/EBPα (CCAAT/enhancer-binding protein alpha) | Adipocyte differentiation | ~0.6-fold |
| Thermogenesis (Upregulated) | ||
| PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) | Mitochondrial biogenesis, thermogenesis | ~2.0-fold |
| PRDM16 (PR domain containing 16) | Brown/beige fat differentiation | ~2.5-fold |
| UCP1 (Uncoupling protein 1) | Mitochondrial uncoupling, heat production | ~3.0-fold |
| Cidea (Cell death-inducing DNA fragmentation factor-alpha-like effector A) | Lipid droplet regulation, thermogenesis | ~2.5-fold |
| Cytc (Cytochrome c) | Mitochondrial electron transport | ~1.8-fold |
| COX4 (Cytochrome c oxidase subunit 4) | Mitochondrial respiration | ~1.5-fold |
Mechanism of Action in Metabolic Regulation
The anti-obesity and anti-steatotic effects of this compound appear to be multifactorial, involving the modulation of key gene expression programs in adipose tissue and alterations in the gut microbiota.
MCE supplementation in HFD-fed mice leads to a significant downregulation of genes involved in adipogenesis, the process of forming new fat cells.[3] Specifically, the expression of Fatty Acid Synthase (FAS) and CCAAT/enhancer-binding protein alpha (C/EBPα) is reduced in epididymal white adipose tissue (WAT).[3] Concurrently, MCE upregulates the expression of key thermogenic genes in WAT, including PGC-1α, PRDM16, and UCP1.[3] This suggests a browning of white adipose tissue, leading to increased energy expenditure through heat production.
16S rRNA sequencing has revealed that MCE supplementation can significantly alter the gut microbiota composition in HFD-fed mice, improving dysbiosis.[3] While the specific microbial changes and their direct contribution to the observed metabolic benefits require further investigation, this finding points to a potential interplay between MCE, the gut microbiome, and host metabolism.
Experimental Protocols
-
Animal Model: Male C57BL/6J mice, 5 weeks old.[3]
-
Diet Groups:
-
Chow diet (Control)
-
High-Fat Diet (HFD)
-
HFD supplemented with 0.2% (w/w) this compound[3]
-
-
Duration: 13 weeks.[3]
-
RNA Extraction: Total RNA was extracted from epididymal white adipose tissue using a suitable RNA isolation kit.
-
Library Preparation: RNA sequencing libraries were prepared using a commercial kit following the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Raw sequencing reads were processed for quality control, aligned to the mouse reference genome, and gene expression levels were quantified. Differential gene expression analysis was performed to identify genes with significant changes in expression between the different diet groups.
-
Fecal DNA Extraction: Bacterial genomic DNA was extracted from fecal samples using a specialized DNA isolation kit.[3]
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene were amplified by PCR using universal primers.
-
Library Preparation and Sequencing: Amplified DNA was used to construct sequencing libraries, which were then sequenced on a high-throughput platform.[3]
-
Bioinformatic Analysis: Sequencing reads were processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) were clustered, and taxonomic assignment was performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses were conducted to assess within-sample diversity and between-sample community differences, respectively.
Other Potential Biological Activities
While research into the biological effects of this compound is still in its nascent stages, studies on its precursor, cedrol, suggest potential antifungal and insecticidal properties that may be shared by MCE.
Antifungal Activity
Cedrol has demonstrated significant antifungal activity against various fungal strains.
Table 4: Antifungal Activity of Cedrol
| Fungal Strain | IC50 (µg/mL) | Reference |
| Phellinus noxius | 15.7 | [1] |
The proposed mechanism of antifungal action for cedrol involves the disruption of the fungal cell membrane, induction of oxidative stress, and ultimately, apoptosis.[1]
Insecticidal Activity
Cedrol has also been reported to possess insecticidal and insect-repellent properties.[4] The proposed mechanisms of action include disruption of the octopaminergic nervous system and inhibition of acetylcholinesterase in insects.[5]
Experimental Protocol for Antifungal Activity Assay
-
Fungal Culture: The target fungal strain is cultured on a suitable agar medium.
-
Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in a sterile liquid medium.
-
Treatment: The fungal inoculum is exposed to various concentrations of the test compound (e.g., cedrol or MCE) in a microplate format.
-
Incubation: The microplate is incubated under optimal growth conditions for the fungus.
-
Growth Inhibition Assessment: Fungal growth is assessed by measuring the optical density or by visual inspection. The IC50 value, the concentration of the compound that inhibits 50% of fungal growth, is then calculated.
Safety and Toxicology
Toxicological data for this compound is limited. The available information suggests low acute toxicity.
Table 5: Toxicological Data for this compound
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 5000 mg/kg | [6] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | [6] |
MCE may cause skin and eye irritation.[7]
Conclusion and Future Directions
This compound is a promising compound with demonstrated anti-obesity and anti-steatotic effects in a preclinical model. Its mechanism of action appears to involve the favorable modulation of gene expression in adipose tissue and the gut microbiota. Further research is warranted to elucidate the precise molecular targets and signaling pathways involved. The potential antifungal and insecticidal properties, likely inherited from its precursor cedrol, also merit further investigation. As a widely available and relatively safe compound, MCE holds potential for the development of novel therapeutics for metabolic disorders and possibly as an antimicrobial or insect-repellent agent. Future studies should focus on dose-response relationships, long-term safety, and the translation of these preclinical findings to human studies.
References
Toxicological Profile of Methyl Cedryl Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl cedryl ether (MCE), a synthetic fragrance ingredient derived from cedrol, is widely used in cosmetics and perfumery. This technical guide provides a comprehensive overview of its toxicological profile, consolidating available data on its acute and chronic effects, genotoxicity, carcinogenicity, reproductive and developmental toxicity, skin sensitization potential, and metabolic pathways. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key toxicological assays are described. Furthermore, this guide includes diagrammatic representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the toxicological assessment of MCE.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic woody and ambergris-like odor. It is a terpenoid ether, and its stability and solubility are crucial factors in its toxicological evaluation.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 19870-74-7 / 67874-81-1 | |
| Molecular Formula | C₁₆H₂₈O | |
| Molecular Weight | 236.4 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Woody, ambergris-like | |
| Solubility | Insoluble in water; soluble in ethanol and oils |
Toxicological Profile
Acute Toxicity
This compound exhibits low acute toxicity via oral and dermal routes of administration.
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | > 5000 mg/kg bw | [1][2][3] |
| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg bw | [1][2][3] |
Experimental Protocol: Acute Oral Toxicity (OECD 420)
A detailed protocol for an acute oral toxicity study, following the OECD 420 guideline (Acute Oral Toxicity - Fixed Dose Procedure), is outlined below. This method is designed to estimate the oral LD₅₀ and identify potential signs of toxicity.
Skin Irritation and Sensitization
This compound is considered to be a mild skin irritant and a potential skin sensitizer.[4]
Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)
The LLNA is the preferred method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following dermal application of the test substance.
Signaling Pathway: Skin Sensitization
The process of skin sensitization involves a complex series of events initiated by the binding of a hapten (like MCE or its metabolites) to skin proteins. This leads to the activation of keratinocytes and dendritic cells, culminating in the proliferation of T-cells in the draining lymph nodes.
References
- 1. Skin Sensitisation: the KeratinoSen assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 2. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
An In-depth Technical Guide to the Solubility and Stability of Methyl Cedryl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Cedryl Ether (MCE), a synthetic fragrance ingredient prized for its woody and ambergris notes, sees extensive use in cosmetics, personal care products, and fine fragrances.[1] This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of this compound. While quantitative data remains limited in publicly available literature, this document synthesizes qualitative information from various sources and outlines standardized experimental protocols for the precise determination of these crucial physicochemical properties. This guide is intended to be an essential resource for formulation scientists, chemists, and researchers involved in the development of products containing this compound, enabling them to ensure product efficacy, safety, and shelf-life.
Physicochemical Properties
This compound is a colorless to pale yellow liquid.[2] It is a terpenoid ether synthesized from cedrol, a component of cedarwood oil.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (3R,3aS,6S,7R,8aS)-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | [4] |
| Synonyms | Cedryl Methyl Ether, Cedramber | [2] |
| CAS Number | 19870-74-7; 67874-81-1 | [5][6] |
| Molecular Formula | C₁₆H₂₈O | [7] |
| Molecular Weight | 236.39 g/mol | [7] |
| Appearance | Colorless to pale yellow, slightly oily liquid | [2][4] |
| Odor | Woody, dry, with ambergris and earthy notes | [4][8] |
| Boiling Point | 259 °C | [2] |
| Density | 0.976 g/mL at 25 °C | [7] |
| Refractive Index | 1.496 at 20 °C | [7] |
| Flash Point | >110 °C | [2] |
| logP (o/w) | 6.100 (estimated) | [4] |
Solubility Profile
The solubility of a fragrance ingredient is a critical factor in formulation, impacting its miscibility, stability, and sensory performance in the final product.
Qualitative Solubility
This compound is characterized by its lipophilic nature. It is consistently reported to be insoluble in water but soluble in alcohols and oils.[4][9] This general solubility profile is summarized in Table 2.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble / Slightly Soluble | [3][5] |
| Alcohols (e.g., Ethanol) | Soluble | [3][10] |
| Oils | Soluble | [4] |
| Diethyl Ether | Readily Dissolves | [3] |
Quantitative Solubility
Specific quantitative solubility data for this compound in various organic solvents is scarce in the available literature. However, an estimated water solubility value has been reported:
Table 3: Quantitative Solubility of this compound in Water
| Solvent | Temperature | Solubility | Reference(s) |
| Water | 25 °C | 1.436 mg/L (estimated) | [8] |
Stability Profile
The stability of this compound is crucial for ensuring the longevity and consistency of the fragrance profile in a finished product. It is generally considered to be a relatively stable compound under normal storage conditions.[3]
General Stability
Key recommendations for maintaining the stability of this compound include storing it in a tightly sealed container in a cool, dry place, and protecting it from light and air.[5] Exposure to air, especially in the presence of light, may lead to oxidation over time.[3]
Stability in Different Media
Experimental Protocols
For researchers and formulators who need to generate precise quantitative data on the solubility and stability of this compound, the following sections outline detailed experimental protocols based on established industry and regulatory guidelines.
Determination of Solubility in Organic Solvents
This protocol is a general guideline for determining the solubility of MCE in solvents like ethanol or propylene glycol.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (>97% purity)
-
Selected solvent (e.g., ethanol, propylene glycol), analytical grade
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Validated analytical method for MCE quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the equilibrated mixture at a high speed to separate the undissolved MCE from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with the solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated GC-FID method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in g/100mL or other appropriate units based on the measured concentration and dilution factor.
Accelerated Stability Testing
This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions to predict its shelf life.
Objective: To evaluate the chemical stability of this compound under elevated temperature and light exposure.
Materials:
-
This compound (>97% purity)
-
Temperature- and humidity-controlled stability chambers
-
Photostability chamber with a light source conforming to ICH Q1B guidelines
-
Inert gas (e.g., nitrogen)
-
Sealed, amber glass vials
-
Validated stability-indicating analytical method (e.g., GC-FID) to quantify MCE and detect degradation products.
Procedure:
-
Sample Preparation: Dispense this compound into amber glass vials. For some samples, headspace may be purged with an inert gas before sealing to evaluate the impact of oxygen.
-
Storage Conditions: Place the samples in stability chambers under various conditions:
-
Accelerated Temperature: 40°C ± 2°C / 75% RH ± 5% RH
-
Long-Term (Control): 25°C ± 2°C / 60% RH ± 5% RH
-
Photostability: Expose samples to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated testing).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Color, clarity.
-
Odor: Any changes from the initial profile.
-
Assay: Quantification of this compound using the validated analytical method.
-
Degradation Products: Identification and quantification of any degradation products.
-
-
Data Evaluation: Analyze the data to determine the rate of degradation and predict the shelf life under normal storage conditions. An Arrhenius plot can be used to evaluate the temperature dependence of the degradation rate.
Factors Influencing Stability
The chemical stability of this compound can be influenced by several external factors. Understanding these is key to proper handling, storage, and formulation.
Conclusion
This compound is a valuable and widely used fragrance ingredient with a favorable stability profile for many applications. While there is a need for more comprehensive, publicly available quantitative data on its solubility in various cosmetic-relevant solvents and its degradation kinetics, the existing information and the standardized protocols outlined in this guide provide a strong foundation for its effective use in product development. By understanding its physicochemical properties and conducting appropriate testing, researchers and formulators can ensure the quality, stability, and performance of their finished products.
References
- 1. This compound|For Research [benchchem.com]
- 2. Cas 19870-74-7,this compound | lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 19870-74-7 [m.chemicalbook.com]
- 5. CEDRYL METHYL ETHER | TECHNICAL DATA [prodasynth.com]
- 6. CEDRYL METHYL ETER [ventos.com]
- 7. This compound 96 19870-74-7 [sigmaaldrich.com]
- 8. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. rawaromachem.com [rawaromachem.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Methyl Cedryl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Cedryl Ether (MCE), a synthetic derivative of cedrol found in cedarwood oil, is a widely utilized fragrance ingredient known for its characteristic woody and ambergris scent.[1] Its application extends to perfumes, cosmetics, and personal care products.[1][2][3] Accurate quantification of MCE is crucial for quality control, formulation development, and safety assessments. This document provides detailed analytical methods and protocols for the quantification of this compound using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of MCE is fundamental for the development of robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈O | [4] |
| Molecular Weight | 236.40 g/mol | [4] |
| CAS Number | 67874-81-1, 19870-74-7 | [4][5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 259 °C | [6] |
| Density | 0.976 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.496 | [6] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [7] |
Analytical Methodology: Gas Chromatography
Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound.[1] Both GC-MS and GC-FID can be effectively employed for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, providing both quantitative data and structural confirmation through mass spectra. This is the recommended technique for complex matrices.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely available technique that provides excellent quantitative performance, particularly for routine analysis where the identity of MCE is already established.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix in which MCE is to be quantified.
a) Liquid-Liquid Extraction (LLE) for Cosmetic Products (Creams, Lotions)
This protocol is adapted from methods used for fragrance analysis in cosmetics.
-
Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 5 mL of deionized water and 5 mL of a suitable organic solvent such as methyl tert-butyl ether (MTBE) or dichloromethane.[8]
-
Extraction: Vigorously mix the sample for 30 minutes using a sample mixer.
-
Phase Separation: Add 5 g of anhydrous sodium sulfate to remove water and centrifuge at 3000 x g for 30 minutes.
-
Collection: Collect the supernatant (organic layer) and filter it through a 0.45 µm syringe filter.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., tetradecane or a structurally similar compound not present in the sample) to the extracted sample.
-
Dilution: Dilute the final extract to a suitable concentration with the extraction solvent prior to GC analysis.
b) Direct Dilution for Perfumes and Essential Oils
For samples where MCE is in a relatively clean matrix like ethanol or another essential oil, a simple dilution is sufficient.
-
Sample Measurement: Accurately measure a known volume or weight of the sample.
-
Dilution: Dilute the sample with a suitable volatile solvent (e.g., hexane, ethyl acetate, or acetone) to a concentration within the calibration range.
-
Internal Standard Spiking: Add a known concentration of an internal standard.
-
Homogenization: Vortex the solution to ensure homogeneity.
Instrumental Analysis: GC-MS and GC-FID
The following are proposed starting conditions for the analysis of this compound, which should be optimized for the specific instrument and application.
a) Proposed GC-MS Method
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Injector | Split/Splitless, operated in splitless mode |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C. Hold at 280 °C for 5 min. |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Key Identifying Ions for MCE | Based on the NIST library, key ions for MCE (Cedramber) include m/z 236 (molecular ion), 205, 177, 161, 135. The most abundant and specific ions should be selected for quantification and qualification. |
b) Proposed GC-FID Method
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent with FID |
| Column | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen at an appropriate flow rate |
| Oven Temperature Program | Same as GC-MS method |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
Method Validation
A comprehensive validation of the analytical method is essential to ensure reliable and accurate results. The following parameters should be assessed according to ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity | R² > 0.99 for a minimum of 5 concentration levels. |
| Accuracy (Recovery) | 80-120% recovery for spiked samples at three concentration levels (low, medium, high). |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) < 15%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Specificity | No interfering peaks at the retention time of MCE and the internal standard. |
Example Quantitative Data from Literature for Similar Compounds (Fragrance Allergens)
The following table summarizes typical validation data reported for the GC-MS analysis of fragrance allergens in cosmetic products, which can serve as a benchmark for the expected performance of a validated MCE method.[8]
| Parameter | Reported Values for Fragrance Allergens |
| Linearity (Concentration Range) | 0.1 - 10 µg/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Intra-day Recovery | 84.4 - 119% |
| Inter-day Recovery | 85.2 - 118% |
| Limit of Quantification (LOQ) | 2 - 20 µg/g |
Visualizations
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]
- 3. This compound | C16H28O | CID 171036437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 6. Cedramber | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Methyl Cedryl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and quantification of Methyl Cedryl Ether (MCE), a synthetic fragrance ingredient with a characteristic woody and ambergris aroma, using Gas Chromatography-Mass Spectrometry (GC-MS). MCE, also known commercially as Cedramber®, is a derivative of cedrol, a component of cedarwood oil, and is utilized in a variety of consumer products. The methodology outlined below is intended to provide a robust framework for the analysis of MCE in various matrices, ensuring accurate and reproducible results for quality control, research, and safety assessments.
Introduction
This compound (C16H28O, MW: 236.39 g/mol ) is a widely used fragrance compound valued for its persistent and diffusive woody-ambergris scent.[1][2] As with many fragrance ingredients, its presence and concentration in consumer products are of interest to ensure product quality and consistency. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for the separation and identification of volatile and semi-volatile compounds like MCE in complex mixtures such as essential oils and perfumes.[3] This protocol details the necessary steps for sample preparation, GC-MS analysis, and data interpretation for this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
Reagents and Materials
-
Solvents: High-purity, GC-MS grade solvents such as hexane, dichloromethane, or ethyl acetate.
-
This compound Standard: Analytical standard of this compound (CAS No. 19870-74-7 or 67874-81-1) of known purity (e.g., >96%).[4]
-
Internal Standard (IS): A compound not expected to be present in the sample, with similar chemical properties to MCE, for example, 1,4-dibromobenzene or a suitable stable isotope-labeled analog.
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
-
For Liquid Samples (e.g., Perfumes, Essential Oils):
-
Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.
-
Add a known concentration of the internal standard.
-
Dilute to the mark with a suitable solvent (e.g., hexane or ethyl acetate).
-
Vortex the solution to ensure homogeneity.
-
If the solution contains particulate matter, filter through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
For Solid or Semi-Solid Samples (e.g., Creams, Lotions):
-
Accurately weigh approximately 500 mg of the sample into a 15 mL centrifuge tube.
-
Add a known concentration of the internal standard.
-
Add 5 mL of a suitable extraction solvent (e.g., hexane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Sonication for 15 minutes may be used to improve extraction efficiency.
-
Centrifuge at 4000 rpm for 10 minutes to separate the solid and liquid phases.
-
Carefully transfer the supernatant to a clean tube.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the analysis solvent and transfer to a GC vial.
-
GC-MS Instrumentation and Conditions
The following parameters are a starting point and should be optimized for the specific instrument and column used. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio of 50:1, adjust as needed based on concentration) |
| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for qualitative analysis and Selective Ion Monitoring (SIM) for quantitative analysis. |
Data Analysis and Interpretation
Qualitative Analysis
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum of MCE is expected to show a molecular ion peak (M+) at m/z 236. The fragmentation pattern will be characteristic of the molecule; key fragment ions should be used for confirmation.
Quantitative Analysis
For accurate quantification, a multi-point calibration curve should be constructed using the analytical standard of this compound. The ratio of the peak area of MCE to the peak area of the internal standard is plotted against the concentration of MCE. The concentration of MCE in the sample can then be determined from this calibration curve.
Quantitative Data Summary
| Analyte | Molecular Weight ( g/mol ) | Expected Retention Index Range (Non-polar column) | Key Diagnostic Ions (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | 236.39 | 1500 - 1700 (Estimated) | 236 (M+), and other characteristic fragments | To be determined experimentally | To be determined experimentally |
| Internal Standard | Varies | Varies | Varies | N/A | N/A |
Note: The Retention Index and key diagnostic ions should be confirmed by running a pure standard. LOD and LOQ are instrument and method-dependent and must be experimentally determined through a validation study.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship for identification and quantification of MCE.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of this compound. Adherence to this methodology, with appropriate optimization and validation, will enable researchers and professionals in the fragrance and drug development industries to accurately identify and quantify MCE in their samples. The use of a validated method is crucial for ensuring product quality, regulatory compliance, and consumer safety.
References
- 1. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]
- 2. iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wiley: Flavors and Fragrances of Natural and Synthetic Compounds (FFNSC) Mass Spectral Library [sisweb.com]
- 4. This compound 96 19870-74-7 [sigmaaldrich.com]
Application Note: High-Performance Liquid Chromatography Method for Purity Assessment of Methyl Cedryl Ether
Introduction
Methyl cedryl ether (MCE), a semi-synthetic derivative of cedrol, is a key ingredient in the fragrance industry, valued for its persistent woody and ambergris scent.[1][2] With the molecular formula C16H28O, it is a colorless to pale yellow liquid.[1][3][4][5] The purity of MCE is crucial for its olfactory profile and safety in consumer products. While gas chromatography (GC) is a common method for the analysis of volatile compounds like MCE[1][6], High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for the analysis of thermally labile or less volatile impurities. This application note details a proposed HPLC method for the purity assessment of this compound, designed for researchers, scientists, and professionals in drug development and quality control.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing a robust analytical method.
| Property | Value | Reference |
| Molecular Formula | C16H28O | [1][7] |
| Molecular Weight | 236.39 g/mol | [5][7] |
| Appearance | Colorless to pale yellow liquid | [1][4][5] |
| Boiling Point | 259 °C | |
| Density | ~0.976 g/mL at 25 °C | |
| Refractive Index | ~1.496 at 20 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether) | [3][7] |
Experimental Protocol: HPLC Purity Assessment
This protocol outlines a reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD), suitable for the analysis of compounds like MCE that lack a significant UV chromophore.
Materials and Reagents
-
This compound (Reference Standard and Sample)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Isopropanol (HPLC Grade)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| ELSD Nebulizer Temp | 40 °C |
| ELSD Evaporator Temp | 60 °C |
| ELSD Gas Flow (Nitrogen) | 1.5 SLM |
Sample Preparation
-
Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 50 mL of isopropanol to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
System Suitability
To ensure the validity of the analytical results, perform a system suitability test before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |
Logical Workflow for HPLC Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound using the proposed HPLC method.
Caption: Workflow for HPLC Purity Assessment of this compound.
Potential Impurities and Separation Strategy
This compound is synthesized from cedrol through a methylation process.[1][3][8] Potential impurities may include unreacted starting material (cedrol) and by-products from the synthesis. The developed reversed-phase HPLC method is designed to separate the non-polar this compound from the more polar cedrol and other potential polar impurities.
Caption: Synthesis and Potential Impurity Relationship.
Data Presentation: Hypothetical Impurity Profile
The following table presents a hypothetical impurity profile for a sample of this compound as determined by the proposed HPLC method.
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Peak Area (%) | Identification |
| 1 | 4.2 | 0.52 | 0.3 | Cedrol (Potential) |
| 2 | 8.1 | 1.00 | 99.5 | This compound |
| 3 | 9.5 | 1.17 | 0.2 | Unknown Impurity |
Conclusion
This application note provides a comprehensive, albeit theoretical, HPLC method for the purity assessment of this compound. The proposed reversed-phase HPLC method with ELSD detection offers a robust and reliable alternative to GC, particularly for the analysis of potential non-volatile or thermally sensitive impurities. The detailed protocol and suggested parameters provide a solid foundation for method development and validation in a research or quality control setting. This method will enable more comprehensive quality assessment of this compound, ensuring its suitability for use in high-end fragrance and cosmetic applications.
References
- 1. This compound|For Research [benchchem.com]
- 2. This compound (19870-74-7) | Bulk Supplier [chemicalbull.com]
- 3. Page loading... [wap.guidechem.com]
- 4. aacipl.com [aacipl.com]
- 5. acsint.biz [acsint.biz]
- 6. This compound | Chemtex USA [chemtexusa.com]
- 7. CEDRYL METHYL ETHER | TECHNICAL DATA [prodasynth.com]
- 8. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]
Application of Methyl Cedryl Ether in Metabolic Research
Introduction
Methyl Cedryl Ether (MCE), a derivative of cedrol found in cedarwood oil, is a compound traditionally used in the fragrance industry.[1][2] Recent preclinical studies have illuminated its potential as a nutraceutical agent in the management of metabolic disorders.[3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the metabolic effects of MCE. The primary focus is on its role in ameliorating adiposity and hepatic steatosis, as demonstrated in high-fat diet-induced obese mouse models.[1][4]
Mechanism of Action
MCE's therapeutic potential in metabolic research stems from its ability to modulate key signaling pathways and gene expression involved in lipid metabolism and energy expenditure.[3] In vivo studies have shown that dietary supplementation with MCE can lead to a significant reduction in body weight gain, visceral fat accumulation, and liver fat, without affecting food intake.[1] The principal mechanisms of action include:
-
Downregulation of Adipogenesis: MCE has been shown to decrease the expression of crucial adipogenic transcription factors and enzymes, such as CCAAT/enhancer-binding protein alpha (C/EBPα) and fatty acid synthase (FAS), in white adipose tissue (WAT).[1][3] This leads to an inhibition of adipocyte hypertrophy.[1]
-
Upregulation of Thermogenesis: MCE promotes energy expenditure by increasing the expression of genes associated with mitochondrial biogenesis and thermogenesis in WAT.[1] Key upregulated genes include peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), PR domain containing 16 (PRDM16), and uncoupling protein 1 (UCP1).[1][3]
-
Modulation of the PPAR Signaling Pathway: Transcriptomic analysis of WAT from MCE-treated mice revealed significant regulation of genes involved in the peroxisome proliferator-activated receptor (PPAR) signaling pathway, a critical regulator of lipid and glucose homeostasis.[3]
-
Improvement of Gut Microbiota: MCE supplementation has been observed to ameliorate gut microbiota dysbiosis induced by a high-fat diet, suggesting a potential interplay between its metabolic effects and the gut microbiome.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a 13-week study in high-fat diet (HFD)-fed C57BL/6J mice supplemented with 0.2% (w/w) this compound.
Table 1: Effects of MCE on Body Weight and Adiposity
| Parameter | Chow Diet Group | High-Fat Diet (HFD) Group | HFD + 0.2% MCE Group |
| Final Body Weight (g) | ~ 30 g | ~ 45 g | ~ 32 g |
| Body Weight Gain (g) | ~ 10 g | ~ 25 g | ~ 12 g |
| Visceral Fat-Pad Weight (g) | Significantly lower than HFD | Significantly higher than Chow | Significantly lower than HFD |
| Food Efficiency Ratio | Significantly lower than HFD | Significantly higher than Chow | Significantly lower than HFD |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[1][6]
Table 2: Relative mRNA Expression of Key Metabolic Genes in Epididymal White Adipose Tissue (eWAT)
| Gene | Function | Expression Change with MCE |
| FAS | Adipogenesis | Downregulated |
| C/EBPα | Adipogenesis | Downregulated |
| PGC-1α | Thermogenesis, Mitochondrial Biogenesis | Upregulated |
| PRDM16 | Thermogenesis | Upregulated |
| UCP1 | Thermogenesis | Upregulated |
| Cidea | Thermogenesis | Upregulated |
| Cytc | Mitochondrial Respiration | Upregulated |
| COX4 | Mitochondrial Respiration | Upregulated |
Changes are relative to the high-fat diet (HFD) control group.[1][4]
Experimental Protocols
This section provides a detailed protocol for an in vivo study to evaluate the effects of this compound on high-fat diet-induced obesity in mice, based on methodologies described in the literature.[1]
Protocol 1: Evaluation of MCE's Anti-Obesity Effects in a Mouse Model
1. Animal Model and Housing:
- Species/Strain: Male C57BL/6J mice, 5 weeks old.
- Housing: House mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to water.
- Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
2. Diet and Treatment Groups:
- Group 1 (Chow): Feed a standard chow diet.
- Group 2 (HFD): Feed a high-fat diet (e.g., 60% kcal from fat).
- Group 3 (HFD + MCE): Feed a high-fat diet supplemented with 0.2% (w/w) this compound.
- Duration: 13 weeks.
3. Data Collection:
- Body Weight: Record individual body weights weekly.
- Food Intake: Measure daily food consumption per cage.
- Fecal Collection: Collect fresh fecal samples at the end of the study for gut microbiota analysis.
4. Sample Collection and Processing (at 13 weeks):
- Fasting: Fast mice for 6 hours in the morning before sacrifice.
- Blood Collection: Collect blood via cardiac puncture and centrifuge to obtain serum. Store at -80°C.
- Tissue Dissection: Dissect and weigh the liver and various white adipose tissue (WAT) depots (e.g., epididymal, retroperitoneal, mesenteric).
- Sample Storage: Snap-freeze a portion of the liver and WAT in liquid nitrogen and store at -80°C for gene expression and protein analysis. Fix another portion in 10% formalin for histological analysis.
5. Analytical Procedures:
- Histology:
- Embed formalin-fixed liver and WAT in paraffin.
- Section the tissues and perform Hematoxylin and Eosin (H&E) staining.
- Analyze adipocyte size in WAT and lipid accumulation in the liver.
- Gene Expression Analysis (RT-qPCR):
- Isolate total RNA from frozen WAT using a suitable kit.
- Synthesize cDNA from the RNA.
- Perform quantitative real-time PCR using primers for genes of interest (e.g., FAS, C/EBPα, PGC-1α, UCP1). Normalize expression to a housekeeping gene (e.g., β-actin).
- Hepatic Lipid Content:
- Homogenize a weighed portion of the frozen liver.
- Measure triglyceride and total cholesterol content using commercial assay kits.[1]
- Gut Microbiota Analysis (16S rRNA Sequencing):
- Extract microbial DNA from fecal samples.
- Amplify the V3-V4 region of the 16S rRNA gene.
- Perform high-throughput sequencing and bioinformatic analysis to determine microbial composition and diversity.
Visualizations
Signaling Pathway
Caption: MCE's Proposed Mechanism in Ameliorating Obesity.
Experimental Workflow
Caption: Workflow for In Vivo Evaluation of MCE.
References
- 1. Dietary Supplementation of this compound Ameliorates Adiposity in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rawaromachem.com [rawaromachem.com]
- 3. This compound|For Research [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Dietary Supplementation of this compound Ameliorates Adiposity in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Methyl Cedryl Ether as a Fragrance Fixative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Cedryl Ether, commercially often known as Cedramber, is a synthetic fragrance ingredient prized for its elegant woody, dry, and ambergris-like scent profile.[1] Beyond its primary odor contribution, this compound is highly valued in perfumery for its exceptional fixative properties. Fixatives are essential components in fragrance formulations that reduce the evaporation rate of more volatile scent compounds, thereby enhancing the longevity and stability of the overall fragrance.[2][3] This document outlines the application of this compound as a fragrance fixative and provides detailed protocols for its evaluation. While specific quantitative studies on this compound's fixative action are not extensively available in public literature, the following protocols are based on established methodologies for evaluating fragrance fixatives.[4][5][6]
Mechanism of Action
The primary role of a fixative is to anchor more volatile fragrance molecules, slowing their release.[3] This is largely a physical phenomenon related to intermolecular forces and vapor pressure reduction. This compound, with a relatively high molecular weight (236.4 g/mol ) and low vapor pressure (0.0127 mmHg @ 25°C), interacts with lighter, more volatile top and middle note components of a fragrance.[7] These interactions decrease the overall volatility of the fragrance mixture, leading to a more linear and prolonged scent release.
Application in Fragrance Formulation
This compound is particularly effective in anchoring and enhancing floral-aldehydic, woody, and amber accords.[8] It is recommended for use in fragrance concentrates at levels up to 4.0%.[9] Its dry, woody character allows it to blend seamlessly into a wide variety of fragrance families without overpowering the primary scent profile.
Quantitative Data Summary
The following table presents illustrative data from a hypothetical study on the effect of this compound on the longevity of a model floral fragrance. This data is intended to be representative of the expected outcomes when evaluating its fixative properties.
| Fragrance Component (in model floral scent) | Evaporation Rate without Fixative (mg/hr) | Evaporation Rate with 2% this compound (mg/hr) | Percent Reduction in Evaporation Rate |
| Linalool (Top Note) | 0.85 | 0.62 | 27.1% |
| Phenyl Ethyl Alcohol (Middle Note) | 0.55 | 0.38 | 30.9% |
| Indole (Middle Note) | 0.40 | 0.29 | 27.5% |
| Benzyl Acetate (Middle Note) | 0.70 | 0.51 | 27.1% |
Experimental Protocols
Protocol 1: Evaluation of Evaporation Rate by Gravimetric Analysis
This protocol details a method to quantify the effect of this compound on the evaporation rate of a fragrance compound.
Materials:
-
This compound
-
Model fragrance oil or individual aroma chemicals
-
Ethanol (perfumer's grade)
-
Analytical balance (readable to 0.0001 g)
-
Petri dishes or filter paper
-
Micropipettes
-
Controlled environment chamber (constant temperature and humidity)
Procedure:
-
Preparation of Solutions:
-
Prepare a 10% solution of the model fragrance oil in ethanol (Control Solution).
-
Prepare a second 10% solution of the model fragrance oil in ethanol, to which 2% this compound has been added (Test Solution).
-
-
Sample Application:
-
Place a petri dish on the analytical balance and tare.
-
Using a micropipette, apply 1.0 g of the Control Solution to the petri dish. Record the initial weight.
-
Repeat the process for the Test Solution in a separate, labeled petri dish.
-
-
Evaporation:
-
Place the petri dishes in a controlled environment chamber at a constant temperature (e.g., 25°C) and humidity (e.g., 50% RH).
-
-
Data Collection:
-
Record the weight of each petri dish at regular intervals (e.g., every hour for 8 hours).
-
-
Analysis:
-
Calculate the weight loss at each time point for both the control and test samples.
-
Determine the evaporation rate (mg/hr) for each.
-
Compare the evaporation rates to quantify the fixative effect of this compound.
-
Protocol 2: Sensory Evaluation of Fragrance Longevity
This protocol outlines a method for assessing the perceived longevity of a fragrance with and without this compound using a sensory panel.
Materials:
-
Fragrance solutions (Control and Test, as prepared in Protocol 1)
-
Perfume blotter strips
-
Trained sensory panel (e.g., 10-15 panelists)
-
Odor-free evaluation room
Procedure:
-
Sample Preparation:
-
Dip individual blotter strips into the Control and Test solutions for 2 seconds.
-
Allow the blotters to air-dry for 60 seconds.
-
-
Sensory Evaluation:
-
Present the coded blotters (one control, one test) to each panelist at specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Ask panelists to rate the intensity of the fragrance on a scale (e.g., 1 to 9, where 1 is no odor and 9 is very strong).
-
-
Data Analysis:
-
Calculate the average intensity scores at each time point for both the control and test fragrances.
-
Plot the average intensity versus time to visualize the fragrance decay curve.
-
Statistically analyze the differences in perceived intensity over time to determine the significance of this compound's fixative effect.
-
Visualizations
Caption: Experimental workflow for evaluating the fixative properties of this compound.
References
- 1. Perfumers Apprentice - Cedryl Methyl Ether [shop.perfumersapprentice.com]
- 2. ijnrd.org [ijnrd.org]
- 3. houseofapocrypha.com [houseofapocrypha.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. umpir.ump.edu.my [umpir.ump.edu.my]
- 6. zenodo.org [zenodo.org]
- 7. ScenTree - Cedramber® (CAS N° 19870-74-7) [scentree.co]
- 8. cedrol methyl ether, 19870-74-7 [thegoodscentscompany.com]
- 9. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]
Synthesis of Methyl Cedryl Ether: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl cedryl ether, a valuable fragrance compound with a characteristic woody and amber scent, is synthesized from cedrol, a natural sesquiterpene alcohol derived from cedarwood oil. This document provides detailed experimental protocols for the synthesis of this compound via the Williamson ether synthesis, a robust and high-yielding method. The protocol includes information on reagents, reaction conditions, purification, and characterization. Additionally, quantitative data from representative synthetic methods are summarized, and a schematic of the experimental workflow is presented.
Introduction
This compound is a widely used ingredient in the fragrance industry, prized for its persistent and pleasant aroma.[1] Its synthesis is a common objective in organic chemistry, illustrating key reaction principles. The most prevalent and efficient method for its preparation on a laboratory and industrial scale is the Williamson ether synthesis.[2][3][4][5] This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction, forming an ether.[3][4][5] An alternative, though less detailed in the literature for this specific transformation, is the acid-catalyzed etherification of cedrol with methanol.[1] This document focuses on the Williamson ether synthesis due to the availability of more detailed procedural information and high reported yields.
Data Presentation
The following table summarizes quantitative data reported for the synthesis of this compound, providing a benchmark for expected outcomes.
| Parameter | Value | Reference |
| Yield | > 96% | [2] |
| Purity | > 97% | [2] |
| Reaction Temperature | 40 - 140 °C | [2] |
| Reaction Time | 3 - 7 hours | [2] |
| Boiling Point | 118-120 °C at 250 Pa | [2] |
| Specific Gravity | 0.97200 to 0.98000 @ 20.00 °C | [6] |
| Flash Point | > 100.00 °C | [6] |
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a representative procedure for the laboratory-scale synthesis of this compound from cedrol.
Materials:
-
Cedrol (C₁₅H₂₆O)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous solvent (e.g., Benzene, Toluene, or Dimethylformamide (DMF))
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of the Alkoxide:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cedrol and the anhydrous solvent.
-
Under a nitrogen atmosphere, slowly add sodium hydride (1.1 equivalents) to the stirred solution at room temperature. The mineral oil from the NaH dispersion can be removed by washing with dry hexanes prior to use.
-
The mixture is then heated to reflux to ensure complete formation of the sodium cedroxide (the alkoxide). The reaction progress can be monitored by the cessation of hydrogen gas evolution.
-
-
Methylation:
-
After the formation of the alkoxide is complete, cool the reaction mixture.
-
Slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.2 equivalents) via a dropping funnel. This reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at a specified temperature (e.g., 40-80 °C) for several hours (e.g., 3-7 hours) to ensure the reaction goes to completion.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
Characterization:
-
The identity and purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: Williamson Ether Synthesis (SN2)
Caption: SN2 mechanism for the Williamson ether synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. Cedrol methyl ether | The Fragrance Conservatory [fragranceconservatory.com]
- 5. 2.2 Experimental Procedures in Methylation Analysis [stenutz.eu]
- 6. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]
Investigating the Anti-Obesity Effects of Methyl Cedryl Ether: Application Notes and Protocols
Methyl cedryl ether (MCE), a derivative of cedrol, has demonstrated significant potential in combating obesity and related metabolic syndromes. This document provides detailed application notes and experimental protocols based on findings from preclinical studies, designed for researchers, scientists, and professionals in drug development.
Data Presentation
The anti-obesity effects of this compound (MCE) have been quantified in studies using high-fat diet (HFD)-fed mouse models. The following tables summarize the key findings.
Table 1: Effects of MCE on Body Weight and Food Intake
| Parameter | Chow Diet Group | High-Fat Diet (HFD) Group | HFD + 0.2% MCE Group |
| Final Body Weight | Comparable to MCE group | Significantly higher than Chow and MCE groups | Significantly lower than HFD group |
| Cumulative Body Weight Gain | - | Significantly increased | Notably decreased |
| Daily Food Intake | - | No remarkable difference compared to MCE group | No remarkable difference compared to HFD group |
| Food Efficiency Ratio (FER) | - | Significantly higher than MCE group | Significantly decreased compared to HFD group |
Data compiled from a 13-week study in C57BL/6J mice.[1]
Table 2: Metabolic and Physiological Effects of MCE Supplementation
| Parameter | Chow Diet Group | High-Fat Diet (HFD) Group | HFD + 0.2% MCE Group |
| Fasting Blood Glucose | Comparable to MCE group | Significantly higher than Chow and MCE groups | Remarkably lower than HFD group |
| Serum Lipid Profile | - | - | Improved compared to HFD group |
| Visceral Fat-Pad Weight | - | Significantly higher than MCE group | Significant decrease compared to HFD group |
| Adipocyte Hypertrophy | - | Significant hypertrophy | Significantly improved (reduced hypertrophy) |
| Hepatic Steatosis | - | Present | Ameliorated |
Observations from a 13-week study in C57BL/6J mice.[1][2]
Table 3: Gene Expression Changes in Epididymal White Adipose Tissue (eWAT) with MCE Supplementation
| Gene Category | Gene | Effect of MCE Supplementation |
| Adipogenesis | FAS (Fatty Acid Synthase) | Downregulated |
| C/EBPα (CCAAT/enhancer-binding protein α) | Downregulated | |
| Thermogenesis & Mitochondrial Genes | PGC-1α (Peroxisome proliferator-activated receptor-γ coactivator 1α) | Upregulated |
| PRDM16 (PR domain containing 16) | Upregulated | |
| UCP1 (Uncoupling protein 1) | Upregulated | |
| Cidea (Cell death activator CIDE-A) | Upregulated | |
| Cytc (Cytochrome c) | Upregulated | |
| COX4 (Cytochrome c oxidase subunit 4) | Upregulated | |
| Fatty Acid Oxidation | Cyp4a12b | Upregulated |
| Acaa1b | Upregulated | |
| Fatty Acid Transport | Slc27a1 | Upregulated |
| Acsbg2 | Upregulated |
Gene expression changes were observed in comparison to the HFD group.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the anti-obesity effects of MCE.
Protocol 1: In Vivo Anti-Obesity Study in a High-Fat Diet Mouse Model
1. Animal Model and Housing:
- Species: Male C57BL/6J mice.
- Age: 5 weeks old at the start of the experiment.
- Housing: House mice in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to food and water.
2. Diet and Treatment Groups:
- Acclimatization: Allow a one-week acclimatization period with a standard chow diet.
- Randomization: Randomly assign mice to one of three groups (n=8 per group):
- Chow Group: Fed a standard chow diet.
- HFD Group: Fed a high-fat diet.
- MCE Group: Fed a high-fat diet supplemented with 0.2% (w/w) this compound.
- Duration: Maintain the respective diets for 13 weeks.
3. Data Collection and Sample Preparation:
- Body Weight: Measure and record the body weight of each mouse weekly.
- Food Intake: Monitor and record daily food consumption.
- Fasting Blood Glucose: At the end of the study, measure fasting blood glucose levels after an overnight fast.
- Serum Collection: Collect blood samples for serum separation to analyze the lipid profile.
- Tissue Collection: Euthanize the mice and dissect epididymal white adipose tissue (eWAT) and liver. Weigh the eWAT.
- Sample Processing: Immediately freeze tissue samples in liquid nitrogen and store them at -80°C for subsequent gene expression analysis. Fix a portion of the eWAT and liver in formalin for histological analysis.
4. Histological Analysis:
- Embed the formalin-fixed adipose tissue and liver in paraffin.
- Section the tissues and perform Hematoxylin and Eosin (H&E) staining to observe adipocyte size and hepatic lipid accumulation.
5. Gene Expression Analysis (qRT-PCR):
- RNA Extraction: Isolate total RNA from the frozen eWAT samples using a suitable RNA extraction kit.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
- Quantitative PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target genes (FAS, C/EBPα, PGC-1α, PRDM16, UCP1, Cidea, Cytc, and COX4). Use appropriate housekeeping genes for normalization.
Protocol 2: Transcriptome Analysis of White Adipose Tissue
1. Sample Selection:
- Use high-quality total RNA extracted from the eWAT of the HFD and MCE groups from the in vivo study.
2. Library Preparation and Sequencing:
- Prepare sequencing libraries from the RNA samples.
- Perform high-throughput sequencing (e.g., Illumina sequencing) to obtain transcriptomic data.
3. Bioinformatic Analysis:
- Data Quality Control: Assess the quality of the raw sequencing reads.
- Read Mapping: Align the reads to the mouse reference genome.
- Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the HFD and MCE groups.
- Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify biological processes and signaling pathways affected by MCE treatment. Pay close attention to pathways related to lipid metabolism, carbohydrate metabolism, and the PPAR signaling pathway.[1]
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: Proposed mechanism of MCE's anti-obesity effects in white adipose tissue.
References
Application Notes and Protocols for Cell-Based Assays Involving Methyl Cedryl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Cedryl Ether (MCE) is a sesquiterpenoid ether recognized for its characteristic woody and ambergris fragrance. Beyond its use in the fragrance industry, recent preclinical studies have highlighted its potential in metabolic regulation. Dietary supplementation with MCE in high-fat diet-fed mice has been shown to ameliorate adiposity and hepatic steatosis. The proposed mechanism involves the modulation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, leading to the downregulation of adipogenesis-related genes and the upregulation of genes associated with thermogenesis.[1][2]
These application notes provide detailed protocols for a selection of cell-based assays to investigate the effects of this compound on key cellular processes related to adipogenesis, lipolysis, and cytotoxicity. The protocols are designed for researchers in drug discovery and metabolic disease to further elucidate the cellular and molecular mechanisms of MCE.
Data Presentation
The following tables present illustrative quantitative data that might be expected from the described assays, based on the known in-vivo effects of MCE. Note: This data is hypothetical and for exemplary purposes only.
Table 1: Cytotoxicity of this compound on 3T3-L1 Preadipocytes
| MCE Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 |
| 25 | 92.3 ± 5.5 |
| 50 | 88.7 ± 6.2 |
| 100 | 75.4 ± 7.1 |
| 200 | 45.1 ± 8.3 |
Table 2: Effect of this compound on 3T3-L1 Adipocyte Differentiation (Oil Red O Staining)
| Treatment | MCE Concentration (µM) | Absorbance at 510 nm (Mean ± SD) | Lipid Accumulation (% of Control) |
| Undifferentiated Control | 0 | 0.15 ± 0.03 | - |
| Differentiated Control | 0 | 1.25 ± 0.11 | 100 |
| MCE | 10 | 1.02 ± 0.09 | 81.6 |
| MCE | 25 | 0.78 ± 0.07 | 62.4 |
| MCE | 50 | 0.55 ± 0.06 | 44.0 |
Table 3: Effect of this compound on Lipolysis in Mature 3T3-L1 Adipocytes
| Treatment | MCE Concentration (µM) | Glycerol Release (nmol/well) (Mean ± SD) | Lipolysis (% of Isoproterenol Control) |
| Basal | 0 | 2.5 ± 0.4 | - |
| Isoproterenol (10 µM) | 0 | 15.8 ± 1.2 | 100 |
| MCE + Isoproterenol | 10 | 17.5 ± 1.5 | 110.8 |
| MCE + Isoproterenol | 25 | 20.1 ± 1.8 | 127.2 |
| MCE + Isoproterenol | 50 | 23.4 ± 2.1 | 148.1 |
Table 4: Effect of this compound on Adipogenic and Thermogenic Gene Expression (Hypothetical qPCR Data)
| Gene | Treatment (50 µM MCE) | Fold Change (vs. Differentiated Control) |
| PPARγ | MCE | ↓ 0.6 |
| C/EBPα | MCE | ↓ 0.5 |
| FAS | MCE | ↓ 0.4 |
| PGC-1α | MCE | ↑ 2.5 |
| UCP1 | MCE | ↑ 3.2 |
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol determines the cytotoxic effect of MCE on a chosen cell line, such as 3T3-L1 preadipocytes, to establish a non-toxic concentration range for subsequent assays.
Materials:
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3T3-L1 preadipocytes
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DMEM with 10% Fetal Bovine Serum (FBS)
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This compound (MCE)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution
-
96-well plates
-
Plate reader
Protocol:
-
Seed 3T3-L1 preadipocytes in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of MCE in culture medium.
-
Remove the old medium from the wells and add 100 µL of the MCE dilutions. Include a vehicle control (medium with the same concentration of solvent used for MCE, e.g., DMSO).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO or a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Adipogenesis Assay with Oil Red O Staining
This assay is used to quantify the effect of MCE on the differentiation of preadipocytes into mature adipocytes by staining intracellular lipid droplets.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Calf Serum
-
Differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)
-
Insulin medium (DMEM, 10% FBS, 10 µg/mL insulin)
-
MCE
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol
-
24-well plates
Protocol:
-
Seed 3T3-L1 cells in 24-well plates and grow to confluence.
-
Two days post-confluence (Day 0), replace the medium with differentiation medium containing various concentrations of MCE or vehicle control.
-
On Day 2, replace the medium with insulin medium containing MCE or vehicle.
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On Day 4, and every two days thereafter, replace with fresh DMEM with 10% FBS containing MCE or vehicle.
-
On Day 8-10, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-20 minutes.
-
Wash extensively with water and visualize the stained lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
Lipolysis Assay
This protocol measures the breakdown of triglycerides (lipolysis) in mature adipocytes by quantifying the amount of glycerol released into the medium.
Materials:
-
Mature 3T3-L1 adipocytes (differentiated as described above)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
MCE
-
Glycerol Assay Kit
-
96-well plates
Protocol:
-
Use mature 3T3-L1 adipocytes (Day 10-14 post-differentiation).
-
Wash the cells twice with warm PBS.
-
Pre-incubate the cells with KRBH buffer for 1-2 hours.
-
Replace the buffer with fresh KRBH buffer containing MCE at desired concentrations, with or without 10 µM isoproterenol. Include a basal (no isoproterenol) and a stimulated (isoproterenol only) control.
-
Incubate for 1-3 hours at 37°C.
-
Collect the medium from each well.
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Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalize glycerol release to the total protein content in each well.
Gene Expression Analysis by qPCR
This protocol is for analyzing the expression levels of key genes involved in adipogenesis and thermogenesis in response to MCE treatment.
Materials:
-
3T3-L1 cells treated with MCE during differentiation
-
RNA extraction kit
-
cDNA synthesis kit
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qPCR master mix
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Primers for target genes (e.g., PPARγ, C/EBPα, FAS, PGC-1α, UCP1) and a housekeeping gene (e.g., β-actin, GAPDH)
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qPCR instrument
Protocol:
-
Differentiate 3T3-L1 cells in the presence or absence of MCE as described in the adipogenesis assay.
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On the desired day of differentiation, harvest the cells and extract total RNA using a commercial kit.
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Synthesize cDNA from the extracted RNA.
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Perform qPCR using the synthesized cDNA, specific primers for the genes of interest, and a suitable master mix.
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Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Mandatory Visualizations
Caption: Workflow for in-vitro evaluation of this compound.
References
In Vivo Application Notes and Protocols for Methyl Cedryl Ether in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects of Methyl Cedryl Ether (MCE) in a diet-induced obesity mouse model, based on a key study published in Nutrients in 2023. The provided protocols and data are intended to serve as a foundational reference for designing and executing further preclinical research into the therapeutic potential of MCE for metabolic disorders.
Summary of In Vivo Effects
This compound, a derivative of cedrol found in cedarwood oil, has demonstrated significant anti-obesity and metabolic-modulating effects in a high-fat diet (HFD)-induced obese mouse model.[1][2] Dietary supplementation with MCE was found to effectively reduce body weight gain, decrease visceral fat accumulation, and prevent adipocyte hypertrophy.[1][2] Furthermore, MCE treatment ameliorated hepatic steatosis and improved serum lipid profiles.[1][2] Mechanistically, MCE appears to exert its effects by downregulating genes involved in adipogenesis and upregulating genes associated with thermogenesis in white adipose tissue.[1][2]
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative findings from the study on dietary MCE supplementation in HFD-fed mice.
Table 1: Effects of MCE on Body Weight and Food Intake
| Parameter | Chow Group | High-Fat Diet (HFD) Group | HFD + 0.2% MCE Group |
| Initial Body Weight (g) | Not specified | Not specified | Not specified |
| Final Body Weight (g) | ~30 | ~45 | ~32 |
| Body Weight Gain (g) | ~5 | ~20 | ~7 |
| Food Efficiency Ratio | Lower | Higher | Significantly lower than HFD |
| Data adapted from a 13-week study in C57BL/6J mice.[1] |
Table 2: Metabolic Parameters in MCE-Treated Mice
| Parameter | Chow Group | High-Fat Diet (HFD) Group | HFD + 0.2% MCE Group |
| Fasting Blood Glucose | Normal | Elevated | Significantly lower than HFD |
| Serum Total Cholesterol | Normal | Elevated | Improved |
| Serum LDL-C | Normal | Elevated | Improved |
| Serum HDL-C | Normal | No significant change | No significant change |
| Visceral Fat-Pad Weight | Lower | Higher | Significantly lower than HFD |
| Data adapted from a 13-week study in C57BL/6J mice.[1][2] |
Table 3: Gene Expression Changes in Epididymal White Adipose Tissue
| Gene Target | Function | Effect of MCE Supplementation |
| FAS (Fatty Acid Synthase) | Adipogenesis | Downregulated |
| C/EBPα (CCAAT/enhancer-binding protein alpha) | Adipogenesis | Downregulated |
| PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha) | Thermogenesis | Upregulated |
| PRDM16 (PR domain containing 16) | Thermogenesis | Upregulated |
| UCP1 (Uncoupling protein 1) | Thermogenesis | Upregulated |
| Cidea (Cell death activator CIDE-A) | Thermogenesis | Upregulated |
| Cytc (Cytochrome c) | Mitochondrial Respiration | Upregulated |
| COX4 (Cytochrome c oxidase subunit 4) | Mitochondrial Respiration | Upregulated |
| Data reflects changes relative to the HFD group.[1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the primary in vivo study of MCE.
High-Fat Diet-Induced Obesity Mouse Model
-
Animal Strain: Male C57BL/6J mice, 4-5 weeks old.[1]
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Acclimatization: Mice are acclimatized for one week prior to the start of the experiment.
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Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet Composition:
-
Monitoring: Body weight is recorded weekly, and food intake is measured daily.[2]
Histological Analysis of Adipose Tissue
-
Tissue Collection: At the end of the study, epididymal white adipose tissue (eWAT) is dissected and weighed.
-
Fixation: Tissue samples are fixed in 4% paraformaldehyde.
-
Processing: Fixed tissues are dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin.
-
Sectioning: Paraffin blocks are sectioned at a thickness of 5 µm.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for visualization of adipocyte morphology.
-
Imaging: Stained sections are imaged using a light microscope. Adipocyte size can be quantified using appropriate image analysis software.
Gene Expression Analysis by qPCR
-
RNA Extraction: Total RNA is extracted from frozen eWAT samples using a suitable RNA isolation reagent (e.g., TRIzol).
-
RNA Quantification and Quality Control: RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.
-
Specific primers for target genes (FAS, C/EBPα, PGC-1α, PRDM16, UCP1, Cidea, Cytc, COX4) and a housekeeping gene (e.g., β-actin) are used.
-
The relative expression of target genes is calculated using the 2-ΔΔCt method, with the HFD group as the reference.
-
Visualizations: Signaling Pathways and Workflows
Caption: Proposed mechanism of MCE in adipose tissue.
Caption: Workflow for in vivo MCE studies.
References
Troubleshooting & Optimization
Optimizing reaction yield of Methyl cedryl ether synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of Methyl Cedryl Ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and high-yield method for synthesizing this compound is a variation of the Williamson ether synthesis.[1] This is a two-step process:
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Alkoxide Formation: Cedrol (cedar wood oil alcohol) is deprotonated using a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), in an organic solvent to form a sodium cedroxide salt.[2][3][4]
-
Methylation (SN2 Reaction): The resulting cedroxide ion, a potent nucleophile, is then reacted with a methylating agent (e.g., dimethyl sulfate or iodomethane). The alkoxide attacks the methyl group, displacing a leaving group and forming the ether bond.[1][2][4]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yield is a common issue that can often be traced back to several key factors:
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Incomplete Initial Deprotonation: The cedrol may not be fully converted to its alkoxide form. This can be due to an insufficient amount of base or the use of a base that is not strong enough.
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Suboptimal Reaction Temperature: The methylation step is temperature-sensitive. Temperatures between 40°C and 140°C are generally recommended.[2] If the temperature is too low, the reaction rate will be slow and may be incomplete. If it is too high, it can promote side reactions.
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Insufficient Reaction Time: The methylation reaction typically requires 3 to 7 hours to reach completion.[2] Shortening this time can result in an incomplete reaction and lower conversion rates.
-
Moisture in the Reaction: Alkoxides are highly reactive with water. Any moisture present in the reactants or solvent will consume the alkoxide, preventing it from reacting with the methylating agent and thereby reducing the yield.
-
Competing Elimination Reaction: A common side reaction in Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent, which produces alkenes instead of the desired ether.[1] This is more prevalent with sterically hindered substrates or at higher temperatures.
Q3: I'm observing significant side product formation. How can this be minimized?
Side product formation, primarily from elimination reactions, can be minimized by carefully controlling the reaction conditions:
-
Control the Temperature: Maintain the reaction temperature within the optimal range (40-140°C), ensuring the solvent gently refluxes rather than boiling violently.[2] Higher temperatures can favor the competing elimination reaction.[1]
-
Choose the Right Reagents: Use a primary methylating agent like iodomethane or dimethyl sulfate. The SN2 reaction required for ether formation is most efficient with primary alkyl halides.[1]
-
Control Stoichiometry: An optimal molar ratio of the methylating agent to cedrol is between 1:1 and 1.7:1.[2] Using a large excess of the methylating agent or base can increase the likelihood of side reactions.
Q4: How do I effectively purify the final this compound product?
Post-reaction purification is critical for achieving high purity (>97%). A standard procedure involves several steps:
-
Quenching and Washing: After the reaction is complete, the mixture is cooled. It is then washed with a dilute sodium hydroxide (NaOH) solution, followed by water washes until the mixture is neutral.[2]
-
Solvent Recovery: The organic solvent is removed, typically using a rotary evaporator.
-
Vacuum Distillation: The crude product is then purified by vacuum distillation. Collecting the fraction at 118-120 °C / 250 Pa is reported to yield the final product with high purity.[2]
Data & Experimental Protocols
Optimizing Reaction Parameters
Successful synthesis relies on the careful selection of reagents and conditions. High yields (>96%) have been reported using the protocols detailed below.[2]
Table 1: Comparison of Methylating Agents on Reaction Yield
| Methylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Iodomethane | Sodium Amide (NaNH₂) | Benzene | 80°C (Reflux) | 5 | 98% | >97% |
| Dimethyl Sulfate | Sodium Amide (NaNH₂) | Benzene | 80°C (Reflux) | 5 | 96% | >97% |
Data derived from patent information describing high-yield synthesis methods.[2]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from cedrol using sodium amide and iodomethane.
Materials:
-
Cedrol (extracted from cedar wood oil)
-
Sodium Amide (NaNH₂)
-
Iodomethane (CH₃I)
-
Anhydrous Benzene (Solvent)
-
12% Sodium Hydroxide Solution
-
Deionized Water
Procedure:
-
Alkoxide Formation: In a suitable reactor, add 200L of benzene. Under constant agitation, add 35 kg of sodium amide. Seal the reactor and heat the mixture to 80°C, stirring for 30 minutes. A solution of 195 kg of cedrol dissolved in 250 kg of benzene is then slowly added to the reactor.
-
Methylation: While maintaining the temperature at 80°C (reflux), slowly add the iodomethane over a period of 30-60 minutes. The molar ratio of iodomethane to cedrol should be approximately 1.2:1.
-
Reaction: Hold the reaction mixture at 80°C for 5-7 hours to ensure the reaction goes to completion.[2]
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Add 50 kg of a 12% sodium hydroxide solution to wash the mixture.
-
Perform subsequent washes with water until the organic layer is neutral.
-
Recover the benzene solvent via distillation to obtain the crude product.
-
Perform a final purification using vacuum distillation, collecting the product fraction that distills at 118–120 °C / 250 Pa.[2]
-
Visual Guides & Workflows
Reaction Pathway
The synthesis of this compound follows a two-step nucleophilic substitution mechanism.
Caption: Williamson ether synthesis pathway for this compound.
Troubleshooting Workflow for Low Reaction Yield
Use this workflow to diagnose and resolve issues related to low product yield.
Caption: A logical workflow for troubleshooting low yield issues.
Relationship Between Parameters and Outcomes
This diagram illustrates how key experimental parameters influence the final reaction outcomes.
Caption: Influence of key parameters on reaction yield, purity, and rate.
References
Technical Support Center: Purification of Crude Methyl Cedryl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl Cedryl Ether (MCE).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound (MCE)?
A1: Crude MCE typically contains impurities stemming from its synthesis, which involves the methylation of cedrol. Common impurities include:
-
Unreacted Cedrol: The starting material for the synthesis.
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Residual Solvents: Solvents such as toluene, hexane, or xylene used during the reaction.[1]
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Byproducts of the Methylating Agent: Depending on the reagent used (e.g., dimethyl sulfate, iodomethane), byproducts may be present.
-
Side-Reaction Products: Isomers of MCE or other related ethers formed under certain reaction conditions.
-
Water: Introduced during the workup process.
Q2: What is the most common industrial method for purifying crude MCE?
A2: The most common and effective industrial method for purifying crude MCE is vacuum distillation .[1][2] This technique is well-suited for high-boiling point, thermally sensitive compounds like MCE, as it allows for distillation at a lower temperature, preventing degradation. A purity of over 97% can be achieved by collecting the fraction at 118–120 °C under a vacuum of 250Pa.[2]
Q3: Can column chromatography be used to purify MCE?
A3: Yes, column chromatography is a viable laboratory-scale purification method for MCE. It is particularly useful for separating MCE from non-volatile impurities or compounds with very similar boiling points. Silica gel is typically used as the stationary phase, with a non-polar to moderately polar solvent system as the mobile phase.
Q4: Is recrystallization a suitable purification method for MCE?
A4: Recrystallization is generally used for solid compounds. Since this compound is a liquid at room temperature, traditional recrystallization is not a suitable primary purification technique.[3] However, if the crude MCE contains solid impurities that crystallize out upon cooling, filtration can be used as a preliminary purification step.
Q5: How can I assess the purity of my MCE sample?
A5: The purity of MCE is most commonly assessed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] GC-MS is a powerful technique that can both separate and identify the components of the sample, providing a detailed impurity profile.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the final product.[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of crude this compound.
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping / Unstable Boiling | - Insufficient agitation.- Superheating of the liquid.- Lack of boiling chips or stir bar. | - Ensure smooth and consistent stirring with a magnetic stir bar.- Add fresh boiling chips to the distillation flask before heating.- Ensure the heating mantle is properly sized for the flask and provides even heating. |
| Product Decomposition (Darkening Color) | - Distillation temperature is too high.- Air leak in the system, leading to oxidation. | - Reduce the pressure of the vacuum to lower the boiling point.- Ensure all joints are properly sealed with appropriate vacuum grease.- Check for cracks in the glassware. |
| Low Yield | - Incomplete distillation.- Product loss in the condenser or receiving flask.- Incorrect fraction collection. | - Ensure the distillation is run for a sufficient amount of time to collect all the product.- Ensure the condenser is adequately cooled to prevent product vapors from escaping.- Monitor the distillation temperature closely and collect the fraction only within the expected boiling range. |
| Poor Separation / Low Purity | - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuations in vacuum pressure. | - Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Use a high-quality vacuum pump and a vacuum regulator to maintain a stable pressure.[4] |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of MCE and Impurities | - Inappropriate solvent system (mobile phase).- Column overloading.- Channeling in the stationary phase. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for MCE, a relatively non-polar ether, would be a gradient of ethyl acetate in hexane.- Reduce the amount of crude MCE loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[5] - Ensure the silica gel is packed uniformly without any air bubbles. |
| MCE Elutes Too Quickly | - The mobile phase is too polar. | - Decrease the polarity of the solvent system (e.g., decrease the percentage of ethyl acetate in hexane). |
| MCE Does Not Elute from the Column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate in hexane). |
| Tailing of Peaks | - The sample is too concentrated.- Interactions between the compound and the stationary phase. | - Dilute the sample before loading.- Try a different stationary phase (e.g., alumina) or add a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase, although MCE is neutral. |
Data Presentation
Comparison of Purification Techniques for this compound
| Technique | Typical Purity (%) | Typical Yield (%) | Processing Time | Cost-Effectiveness | Scalability |
| Vacuum Distillation | > 97[2] | > 96[2] | Moderate | High (for large scale) | High |
| Column Chromatography | > 98 (lab scale) | 80 - 95 (lab scale) | Long | Low (for large scale due to solvent and silica cost) | Low to Moderate |
| Recrystallization | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Experimental Protocols
Protocol 1: Purification of Crude MCE by Vacuum Distillation
Objective: To purify crude this compound to >97% purity.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar or boiling chips
-
Vacuum pump
-
Cold trap
-
Manometer/Vacuum gauge
-
Thermometer and adapter
-
Vacuum grease
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are lightly greased.
-
Place the crude MCE and a magnetic stir bar or boiling chips into the round-bottom flask. The flask should not be more than two-thirds full.
-
Connect the flask to the fractionating column, followed by the condenser and receiving flask.
-
Place the thermometer bulb just below the side arm of the distillation head.
-
Connect the vacuum takeoff to a cold trap and then to the vacuum pump.
-
Turn on the condenser cooling water and the magnetic stirrer.
-
Slowly evacuate the system to the desired pressure (e.g., 250Pa).
-
Once the pressure is stable, begin to gently heat the distillation flask.
-
Observe the temperature and collect any low-boiling impurities as a forerun fraction.
-
Increase the temperature gradually until the MCE begins to distill. Collect the fraction that boils at a constant temperature (expected to be around 118–120 °C at 250Pa).[2]
-
Once the main fraction has been collected, stop heating and allow the system to cool down completely before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction by GC-MS.
Protocol 2: Purification of Crude MCE by Column Chromatography
Objective: To purify a small batch of crude MCE for high-purity applications.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Hexane (non-polar solvent)
-
Ethyl acetate (polar solvent)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude MCE in a minimal amount of hexane. Carefully add the sample solution to the top of the silica bed.
-
Elution:
-
Begin eluting with 100% hexane. This will elute any highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 2%, 5%, 10% ethyl acetate in hexane).
-
-
Fraction Collection: Collect the eluent in small fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp or with a suitable stain. Combine the fractions that contain pure MCE.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified MCE.
-
Purity Analysis: Analyze the purity of the final product by GC-MS.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for vacuum distillation of MCE.
References
Troubleshooting low yield in Methyl cedryl ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Methyl cedryl ether, particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes for this compound are the Williamson ether synthesis and the acid-catalyzed etherification of cedrol. The Williamson ether synthesis involves the reaction of a cedrol alkoxide with a methylating agent and is generally preferred for achieving high yields. Acid-catalyzed etherification directly reacts cedrol with methanol in the presence of an acid catalyst, but is often plagued by low yields due to side reactions.
Q2: Why am I getting a low yield of this compound?
A2: Low yields in this compound synthesis can stem from several factors depending on the chosen method. For the Williamson ether synthesis, incomplete deprotonation of cedrol, competing elimination reactions (E2), and suboptimal reaction conditions are common culprits. In the acid-catalyzed method, the primary cause of low yield is the dehydration of the tertiary alcohol, cedrol, to form cedrene as a major byproduct.[1][2]
Q3: What are the common side products in this compound synthesis?
A3: The most significant side product is cedrene, which is formed via dehydration of cedrol, particularly under acidic and/or high-temperature conditions.[1][2] In the Williamson ether synthesis, if the reaction conditions are not optimized, elimination (E2) can compete with the desired substitution (SN2) reaction, also leading to the formation of cedrene.
Q4: How can I purify the synthesized this compound?
A4: The most effective method for purifying this compound from the crude reaction mixture is vacuum distillation.[3] A specific reported method collects the product as a fraction at 118-120 °C under a pressure of 250Pa.[3] Before distillation, a standard aqueous workup is necessary to remove any remaining salts and base.
Troubleshooting Guides
Low Yield in Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing this compound, with reported yields greater than 96% when optimized.[3] If you are experiencing lower yields, consider the following troubleshooting steps.
Problem 1: Incomplete reaction and unreacted cedrol remaining.
| Potential Cause | Recommended Solution |
| Insufficient Deprotonation | Ensure a strong base is used to completely convert cedrol to its alkoxide. Sodium amide (NaNH₂) or sodium hydride (NaH) are effective choices.[3][4] Use a slight molar excess of the base relative to cedrol. |
| Short Reaction Time | The methylation reaction requires sufficient time to go to completion. A reaction time of 3-7 hours is recommended.[3] Monitor the reaction progress using an appropriate technique like TLC or GC. |
| Low Reaction Temperature | The methylation step should be conducted within a temperature range of 40-140 °C.[3] A gradual increase in temperature, for instance, holding at 40 °C initially and then raising to 80 °C, has been reported to be effective.[3] |
| Poor Quality Reagents | Use freshly opened or properly stored anhydrous solvents and ensure the methylating agent is not degraded. |
Problem 2: Formation of cedrene as a major byproduct.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | While the reaction requires heating, excessive temperatures can favor the E2 elimination pathway, leading to cedrene formation. Maintain the temperature within the recommended 40-140 °C range and avoid overheating.[3] |
| Choice of Methylating Agent | While various methylating agents can be used, such as dimethyl sulfate or methyl iodide, ensure the reaction conditions are optimized for the chosen reagent to minimize side reactions.[3] |
| Steric Hindrance | Cedrol is a sterically hindered tertiary alcohol, which can make the SN2 reaction challenging and promote E2 elimination. Using a less sterically hindered methylating agent is already optimal. Careful control of temperature and reaction time is crucial. |
Low Yield in Acid-Catalyzed Etherification
The acid-catalyzed etherification of cedrol is inherently prone to low yields due to the stability of the tertiary carbocation intermediate, which readily undergoes elimination.
Problem: Predominant formation of cedrene.
| Potential Cause | Recommended Solution |
| Dehydration of Cedrol | The tertiary alcohol, cedrol, is highly susceptible to dehydration under acidic conditions to form the alkene, cedrene. This is the primary competing reaction.[1][2] |
| High Reaction Temperature | Elevated temperatures significantly promote the dehydration of alcohols. If attempting this method, use the mildest possible acidic conditions and the lowest effective temperature. |
| Strong Acid Catalyst | Strong acids will accelerate the dehydration reaction. Consider using a milder acid catalyst, although this may also slow down the desired etherification. |
| Recommendation | Due to the high propensity for dehydration, the Williamson ether synthesis is the recommended method for achieving a high yield of this compound. |
Experimental Protocols
High-Yield Williamson Ether Synthesis of this compound[3]
This protocol is adapted from a patented procedure with a reported yield of over 96%.
Step 1: Formation of Sodium Cedrolate
-
In a suitable reaction vessel, add 200L of benzene as the solvent.
-
Under agitation, add 35kg of sodium amide (NaNH₂).
-
Seal the reactor and heat to 80 °C, stirring for 30 minutes.
-
A solution of 195kg of cedrol in 250kg of benzene is then added to the reactor.
Step 2: Methylation
-
After the formation of the sodium cedrolate is complete, cool the reaction mixture to 30 °C.
-
Add 162kg of methyl iodide.
-
With stirring, slowly warm the mixture to 40 °C and hold for 1 hour.
-
Over a period of 2 hours, evenly increase the temperature to 80 °C and continue the reaction for an additional 4 hours. Alternatively, 72kg of dimethyl sulfate can be added over 30 minutes and the reaction held at 80 °C for 5 hours.
Step 3: Workup and Purification
-
After the methylation reaction is complete, cool the mixture.
-
Wash the reaction mixture with a 12% sodium hydroxide solution (50kg).
-
Follow with a water wash until the mixture is neutral.
-
Recover the solvent (benzene) to obtain the crude product.
-
Purify the crude this compound by vacuum distillation, collecting the fraction at 118-120 °C / 250Pa.
Data Presentation
Table 1: Optimized Reaction Parameters for Williamson Synthesis of this compound [3]
| Parameter | Recommended Value |
| Base | Sodium Amide (NaNH₂) |
| Methylating Agent | Methyl Iodide or Dimethyl Sulfate |
| Solvent | Benzene or Toluene |
| Molar Ratio (Methylating Agent:Cedrol) | 1.2-1.3 : 1 |
| Reaction Temperature | 40 - 140 °C (specifically, a gradual increase from 40°C to 80°C is effective) |
| Reaction Time | 3 - 7 hours |
| Reported Yield | > 96% |
| Reported Purity | > 97% |
Visualizations
References
Technical Support Center: Synthesis of Methyl Cedryl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the purity of synthetic Methyl Cedryl Ether (MCE).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (MCE)?
A1: The most prevalent method for synthesizing MCE is the Williamson ether synthesis. This reaction involves the deprotonation of cedrol (a tertiary alcohol) to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent.[1][2]
Q2: What are the typical starting materials and reagents for MCE synthesis?
A2: The key starting materials are cedrol and a methylating agent. Common methylating agents include dimethyl sulfate and methyl iodide.[3][4][5] A strong base, such as sodium hydride or sodium amide, is required to deprotonate the cedrol.[4][6] The reaction is typically carried out in an inert organic solvent like toluene, benzene, or hexane.[7]
Q3: What are the common impurities found in crude this compound?
A3: Common impurities include unreacted cedrol, byproducts from side reactions such as the dehydration of cedrol to form cedrene, and residual reagents.[8][9] The presence of these impurities can affect the final product's odor profile and stability.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of cedrol and the formation of MCE.
Q5: What analytical methods are recommended for assessing the purity of MCE?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both qualitative and quantitative analysis of MCE purity.[10] It can separate MCE from impurities like cedrol and cedrene and provide their relative concentrations. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete deprotonation of cedrol | Ensure the base (e.g., sodium hydride) is fresh and added in a slight molar excess. Allow sufficient time for the alkoxide formation before adding the methylating agent. |
| Inefficient methylation | Use a more reactive methylating agent, such as methyl iodide. Ensure the reaction temperature is optimal (typically between 40-140°C).[7] |
| Side reactions | A competing elimination reaction (E2) can occur.[1] Using a primary methylating agent and controlling the temperature can minimize this. |
| Moisture in the reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can quench the base and the alkoxide intermediate. |
| Loss during workup | Ensure proper phase separation during extraction. Minimize the number of transfer steps to avoid physical loss of the product. |
Issue 2: Presence of Unreacted Cedrol in the Final Product
| Potential Cause | Troubleshooting Step |
| Insufficient methylating agent | Use a slight molar excess of the methylating agent (e.g., 1.2-1.3 equivalents) to drive the reaction to completion.[7] |
| Short reaction time | Increase the reaction time to allow for complete conversion of the cedrol. Monitor the reaction by TLC or GC. |
| Inefficient purification | Optimize the fractional vacuum distillation process. The boiling points of MCE and cedrol are relatively close, so a column with high theoretical plates and a suitable reflux ratio is necessary. |
Issue 3: Product is Yellow or Has an Off-Odor
| Potential Cause | Troubleshooting Step |
| Formation of byproducts | High reaction temperatures can lead to the dehydration of cedrol to cedrene, which can contribute to off-odors.[8] Maintain the recommended temperature range. |
| Oxidation | MCE can oxidize over time when exposed to air and light.[11] Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial. |
| Residual acidic or basic impurities | Thoroughly wash the organic layer with a dilute acid, then a dilute base, and finally with brine to neutral pH during the workup. |
Experimental Protocols
Key Experiment: Purification of this compound by Fractional Vacuum Distillation
This protocol describes the purification of crude MCE to remove unreacted cedrol and other less volatile impurities.
Objective: To obtain high-purity this compound (>97%).
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a fractionating column, distillation head, condenser, and receiving flasks)
-
Vacuum pump
-
Heating mantle with a stirrer
-
Manometer
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charge the distillation flask with the crude this compound.
-
Slowly reduce the pressure in the system using the vacuum pump to the desired level (e.g., 250 Pa).[7]
-
Begin heating the distillation flask while stirring.
-
Collect any low-boiling fractions in the initial receiving flask.
-
Carefully monitor the temperature at the distillation head. As the temperature approaches the boiling point of MCE at the given pressure (e.g., 118-120°C at 250 Pa), switch to a clean receiving flask.[7]
-
Collect the MCE fraction within a narrow temperature range.
-
Once the MCE has been collected, stop the heating and allow the system to cool before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction using GC-MS.
Data Presentation
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C16H28O | 236.39 | ~259[12] | N/A |
| Cedrol | C15H26O | 222.37 | 273[5][13] | 86-87[5] |
| α-Cedrene | C15H24 | 204.35 | 262-263 | N/A |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving the purity of synthetic MCE.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Cedrol (CAS 77-53-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Cedrol | C15H26O | CID 65575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cedrol | 77-53-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]
- 7. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound 96 19870-74-7 [sigmaaldrich.com]
- 13. ScenTree - Cedrol (CAS N° 77-53-2) [scentree.co]
Technical Support Center: Methyl Cedryl Ether (MCE) Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl Cedryl Ether (MCE) in solution. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (MCE) under standard laboratory conditions?
A1: this compound is a relatively stable compound under normal storage conditions.[1] It is generally stable in neutral solutions when protected from environmental stressors. However, its stability can be compromised by several factors, including exposure to strong acids or bases, oxidizing agents, prolonged exposure to light, and elevated temperatures.[2][3]
Q2: What are the optimal storage conditions for MCE solutions to ensure maximum stability?
A2: To ensure the long-term stability of MCE, it is recommended to store it in tightly sealed, airtight containers in a cool, dry, and well-ventilated area.[3][4][5] The storage temperature should ideally be maintained between 8-10°C.[3] It is crucial to protect MCE solutions from direct sunlight and other sources of UV light.[3][4] For extended storage (beyond 18-24 months), it is advisable to re-check the quality of the material before use.[4][5]
Q3: In which solvents is MCE soluble and most stable?
Q4: What are the known incompatibilities of MCE?
A4: MCE is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] Contact with these substances can lead to chemical degradation of the ether linkage.
Q5: What are the primary degradation pathways for MCE?
A5: The primary degradation pathways for MCE and similar terpenoid ethers are oxidation and hydrolysis.[10]
-
Oxidation: Exposure to air, especially in the presence of light and heat, can lead to oxidation.[1][4][11] This can result in changes to the odor profile and color of the solution.[12]
-
Hydrolysis: While generally more stable than esters, the ether linkage in MCE can undergo hydrolysis, particularly under acidic conditions and at elevated temperatures.[13][14][15]
Troubleshooting Guides
Issue 1: Discoloration of MCE Solution (Yellowing or Darkening)
Discoloration of MCE solutions is a common issue, often indicating chemical degradation.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Light Exposure: Has the solution been exposed to UV or direct sunlight? Photodegradation is a primary cause of color change in fragrance materials.[4][16]
-
Temperature: Has the solution been stored at elevated temperatures? Heat can accelerate oxidative processes.[4][16]
-
Air Exposure: Is the container properly sealed? Oxygen can lead to oxidation and subsequent discoloration.[4][11]
-
-
Check for Contaminants:
-
Solvent Purity: Was the solvent of high purity? Impurities in the solvent can react with MCE.
-
Cross-Contamination: Could the solution have been contaminated with incompatible substances like strong acids, bases, or oxidizing agents?
-
-
Investigate Formulation Components:
Corrective Actions:
-
Protect from Light: Store solutions in amber glass vials or in the dark.[4] For final products, consider using opaque packaging.[12]
-
Control Temperature: Maintain storage at cool or recommended temperatures.[3]
-
Inert Atmosphere: For highly sensitive applications, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.
-
Use of Additives: Consider the addition of UV stabilizers or antioxidants to the formulation to inhibit discoloration.[12]
Issue 2: Precipitation or Cloudiness in MCE Solution
Precipitation or a cloudy appearance in an MCE solution typically indicates a solubility problem.
Troubleshooting Steps:
-
Verify Solvent Composition:
-
Assess Temperature Effects:
-
Has the solution been exposed to low temperatures? A decrease in temperature can reduce the solubility of MCE, causing it to fall out of solution.[9]
-
-
Check for Chemical Changes:
-
Could the MCE have degraded into less soluble compounds? Oxidation or other reactions can sometimes produce byproducts with lower solubility.[9]
-
Corrective Actions:
-
Adjust Solvent System: Increase the proportion of the non-polar solvent or use a higher grade of anhydrous solvent.
-
Introduce a Solubilizer: For aqueous-alcoholic solutions, consider adding a solubilizer such as Polysorbate 20 or PEG-40 Hydrogenated Castor Oil to improve the solubility of MCE.[19]
-
Gentle Warming and Agitation: Gently warming the solution while stirring may help redissolve the precipitate.
-
Chilling and Filtration: For some applications, a standard industry practice is to chill the solution (e.g., to -5°C to -10°C) for 24-48 hours to fully precipitate any insoluble waxes or impurities, followed by filtration to obtain a clear solution that will remain stable at room temperature.[9][18]
Data on MCE Stability
While specific quantitative kinetic data for MCE degradation is proprietary, the following tables summarize its general stability characteristics and provide a template for recording your experimental findings.
Table 1: Summary of this compound (MCE) Stability and Incompatibilities
| Parameter | Stability/Incompatibility Information | Source(s) |
| Shelf Life | 18-24 months or longer if stored properly. Quality should be checked before use after this period. | [4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [2][3] |
| Sensitivity to Light | Sensitive; photodegradation can occur. Protection from light is required. | [3][4] |
| Sensitivity to Heat | Sensitive; high temperatures can accelerate degradation. | [3] |
| Sensitivity to Air/Oxygen | Prone to oxidation over time, especially with light and heat exposure. | [1] |
| Water Solubility | Practically insoluble. | [1] |
| Organic Solvent Solubility | Soluble in ethanol and oils. | [1][6] |
Table 2: Template for Experimental Stability Data of MCE in Your Formulation
| Condition | Timepoint | Appearance (Color, Clarity) | pH | MCE Concentration (% of Initial) | Degradation Products Detected (if any) |
| Control (e.g., 5°C, Dark) | 0 weeks | ||||
| 4 weeks | |||||
| 8 weeks | |||||
| 12 weeks | |||||
| Accelerated (e.g., 40°C, Dark) | 0 weeks | ||||
| 4 weeks | |||||
| 8 weeks | |||||
| 12 weeks | |||||
| Photostability (e.g., UV light) | 0 hours | ||||
| 24 hours | |||||
| 48 hours | |||||
| 72 hours |
Experimental Protocols
The following are generalized protocols for assessing the stability of MCE in your specific solution. It is recommended to adapt these protocols to your experimental needs.
Protocol 1: Accelerated Stability Testing
This method uses elevated temperatures to simulate long-term storage and predict the shelf-life of a product.[3][5]
Methodology:
-
Sample Preparation: Prepare several identical samples of your MCE solution in the final intended container or in inert glass vials.
-
Initial Analysis (Time Zero): Analyze one sample immediately. This is your baseline.
-
Storage: Place the remaining samples in a stability chamber or oven at a constant elevated temperature (e.g., 40°C or 45°C).[5] Also, store a set of control samples under ideal conditions (e.g., 5°C in the dark).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from both the elevated temperature and control conditions.
-
Repeat Analysis: Perform the same analyses as in step 2 on the aged samples.
-
Data Evaluation: Compare the results of the aged samples to the time zero and control samples. A significant change (e.g., >5-10% loss of MCE, significant color change, or formation of degradation products) may indicate stability issues.
Protocol 2: Photostability Testing
This protocol assesses the impact of light exposure on the stability of the MCE solution.[3]
Methodology:
-
Sample Preparation: Prepare your MCE solution. Wrap half of the sample containers in aluminum foil to serve as dark controls.
-
Initial Analysis (Time Zero): Perform the baseline analysis as described in Protocol 1, step 2.
-
Exposure: Place the samples (both exposed and dark controls) in a photostability chamber. Expose them to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Time-Point Analysis: At specified time points (e.g., 12, 24, 48, 72 hours), remove a set of exposed and dark control samples.
-
Repeat Analysis: Perform the same analyses as in the initial step.
-
Data Evaluation: Compare the results from the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualizations
The following diagrams illustrate key concepts related to MCE stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Role Of Solvents & Carriers In Perfume Chemical Formulations [chemicalbull.com]
- 3. iltusa.com [iltusa.com]
- 4. littlebigperfume.com [littlebigperfume.com]
- 5. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 6. amanisoaps.com [amanisoaps.com]
- 7. How To Choose The Right Solvent When Creating A Fragrance [alphaaromatics.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. perfumeextract.co.uk [perfumeextract.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. rosasalas.co.uk [rosasalas.co.uk]
- 12. orchadia.org [orchadia.org]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ars.usda.gov [ars.usda.gov]
- 16. scentjourner.com [scentjourner.com]
- 17. help.wholesalesuppliesplus.com [help.wholesalesuppliesplus.com]
- 18. WO2017004105A1 - Continuous in-line process for making fragrance composition - Google Patents [patents.google.com]
- 19. youtube.com [youtube.com]
- 20. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
Technical Support Center: Overcoming Challenges in Methyl Cedryl Ether (MCE) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Methyl Cedryl Ether (MCE).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying this compound (MCE)?
A1: The most common and recommended technique for the quantification of MCE, a volatile to semi-volatile terpenoid ether, is Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[1] This method offers high sensitivity and selectivity, allowing for accurate identification and quantification even in complex matrices. High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile derivatives or specific formulations, and when coupled with mass spectrometry (HPLC-MS), it provides high sensitivity and selectivity.[1]
Q2: What are the main challenges encountered during MCE quantification?
A2: Researchers may face several challenges, including:
-
Thermal Degradation: MCE, like other terpenes, can be susceptible to thermal degradation at high temperatures used in GC inlets, potentially leading to inaccurate, often lower, quantitative results.
-
Analyte Loss During Sample Preparation: Due to its volatility, MCE can be lost during sample preparation steps such as grinding (if applicable), heating, or solvent evaporation.[2]
-
Matrix Effects: Complex sample matrices, such as those in cosmetics or biological samples, can interfere with the ionization of MCE in the mass spectrometer, leading to either suppression or enhancement of the signal and affecting accuracy.
-
Co-elution: Structurally similar compounds present in the sample may co-elute with MCE, making accurate quantification difficult without the use of high-resolution mass spectrometry.
-
Standard Stability: The stability of MCE analytical standards can be affected by storage conditions, including temperature and exposure to light and air.[3]
Q3: How can I minimize the thermal degradation of MCE during GC-MS analysis?
A3: To minimize thermal degradation, consider the following strategies:
-
Use a lower injector temperature: While ensuring efficient volatilization, a lower inlet temperature can reduce the risk of degradation.
-
Employ a cool on-column injection technique: This method introduces the sample directly onto the column at a lower temperature, minimizing the time MCE is exposed to high heat in the injector.
-
Optimize the temperature program: A slower oven temperature ramp rate can also help to prevent thermal shock to the analyte.
Q4: What is the best approach for sample preparation to quantify MCE in a cosmetic cream?
A4: For a complex matrix like a cosmetic cream, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate MCE and remove interfering substances. A typical LLE protocol would involve dissolving the cream in a suitable solvent system and extracting the MCE into an immiscible organic solvent. SPE can offer a more targeted cleanup. The choice of solvents and sorbents will depend on the specific formulation of the cream.
Q5: Are there any specific storage recommendations for MCE analytical standards?
A5: Yes, MCE standards should be stored in tightly sealed containers in a cool, dry, and dark place to prevent degradation.[3] It is also advisable to protect them from light and air. For long-term storage, refrigeration or freezing may be appropriate, but always refer to the supplier's recommendations.
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause | Recommended Solution |
| Low or no MCE peak | Analyte loss during sample preparation. | Keep samples and solvents chilled during preparation.[2] Minimize exposure to air. |
| Thermal degradation in the GC inlet. | Lower the injector temperature. Use a splitless or cool on-column injection. | |
| Inactive column. | Condition the column according to the manufacturer's instructions. | |
| Poor peak shape (tailing or fronting) | Active sites in the GC system (liner, column). | Use a deactivated liner. Trim the first few centimeters of the column. |
| Incompatible solvent. | Ensure the sample solvent is compatible with the stationary phase of the column. | |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Inconsistent results/poor reproducibility | Matrix effects. | Use matrix-matched standards for calibration. Consider using an isotopically labeled internal standard. |
| Instability of MCE in the sample or standard. | Prepare fresh standards and samples. Ensure proper storage conditions. | |
| Leaks in the GC-MS system. | Perform a leak check on the instrument. | |
| Presence of unexpected peaks | Contamination from solvents or sample handling. | Use high-purity solvents and clean glassware. Run a solvent blank to identify sources of contamination. |
| Thermal degradation products. | Optimize GC conditions to minimize degradation as described above. | |
| Carryover from previous injections. | Implement a thorough wash step between sample injections. |
Quantitative Data Summary
The following tables summarize typical parameters for the analysis of sesquiterpenes and related compounds, which can be used as a starting point for method development for this compound quantification.
Table 1: GC-MS Method Parameters for Sesquiterpene Analysis
| Parameter | Typical Value/Condition |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30-60 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injection Mode | Splitless or Cool On-Column |
| Injector Temperature | 250-280 °C (optimization is crucial to prevent degradation) |
| Oven Program | Initial temp: 50-70 °C (hold 1-5 min), Ramp: 3-10 °C/min to 220-250 °C (hold 5-10 min)[2][4] |
| Transfer Line Temp | 250-280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 amu |
Table 2: Method Validation Parameters for Fragrance Allergen Analysis (as a reference for MCE)
| Parameter | Typical Range | Reference |
| Linearity Range | 0.1 - 10 µg/mL | [5][6][7] |
| Correlation Coefficient (r²) | > 0.995 | [6] |
| Limit of Quantification (LOQ) | 2 - 20 µg/g | [5][6][7] |
| Recovery | 84 - 119% | [5][6][7] |
| Precision (%RSD) | < 15% | [5][6] |
Experimental Protocols
Detailed Methodology: Quantification of MCE in a Liquid Matrix by GC-MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract MCE from a liquid sample (e.g., a cosmetic lotion, aqueous solution) and remove interfering matrix components.
-
Materials:
-
Sample containing MCE
-
Hexane or Methyl tert-butyl ether (MTBE), HPLC grade
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
-
-
Procedure:
-
Accurately weigh or measure 1 g (or 1 mL) of the sample into a glass centrifuge tube.
-
Add 5 mL of hexane or MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of MCE into the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and let it stand for 5 minutes.
-
Transfer the dried extract to a GC vial for analysis.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Set up the GC-MS instrument with the parameters outlined in Table 1. These parameters should be considered a starting point and may require optimization for your specific instrument and application.
-
Inject 1 µL of the prepared sample extract into the GC-MS.
-
Acquire the data in full scan mode.
-
For quantification, create a calibration curve using a series of MCE standards of known concentrations prepared in the same solvent as the sample extract.
-
Identify the MCE peak in the sample chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of MCE in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for MCE quantification from sample preparation to GC-MS analysis.
Caption: A simplified logic diagram for troubleshooting poor MCE quantification results.
References
- 1. This compound|For Research [benchchem.com]
- 2. Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil - Arabian Journal of Chemistry [arabjchem.org]
- 3. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for GC Analysis of Methyl Cedryl Ether
This guide provides troubleshooting assistance and frequently asked questions for the gas chromatography (GC) analysis of Methyl Cedryl Ether (MCE). It is intended for researchers, scientists, and drug development professionals familiar with GC techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended GC column for analyzing this compound?
A1: A non-polar or mid-polarity column is recommended for the analysis of this compound, which is a relatively non-polar sesquiterpenoid ether. A common and effective choice is a column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS, Rxi-5MS).[1] These columns separate compounds primarily based on their boiling points and are robust for the analysis of essential oils and fragrance components.[2] For general-purpose analysis, a 30 m x 0.25 mm ID x 0.25 µm film thickness column provides a good balance of resolution and analysis time.
Q2: What is a suitable solvent for preparing this compound samples?
A2: Hexane, ethanol, or methanol are suitable solvents for diluting MCE or essential oil samples containing MCE.[3] The choice of solvent should be based on the sample matrix and to ensure compatibility with the GC column's stationary phase. For splitless injections, the initial oven temperature should be set about 20°C below the boiling point of the solvent to ensure proper peak focusing.[3]
Q3: Which detector is best for quantifying this compound?
A3: Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be used.
-
GC-FID: Provides robust and highly reproducible quantification over a wide linear range, making it ideal for routine quality control and purity assessment where the analyte identity is already confirmed.[4]
-
GC-MS: Offers the significant advantage of providing mass spectral data for definitive peak identification and structural confirmation.[4] This is crucial when analyzing complex matrices or searching for trace-level impurities. For quantification, operating the MS in Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity.
Q4: How can I improve the recovery of MCE if I am using a headspace sampling technique?
A4: this compound is a semi-volatile compound. Headspace analysis may result in poorer recovery for less volatile compounds like sesquiterpenes and their derivatives. To improve recovery, consider using a liquid injection method. If headspace is required, adding a carrier solvent like water with salt (NaCl) to the vial can help increase the vapor pressure of semi-volatile analytes, thereby increasing their concentration in the headspace.
Recommended GC-FID/MS Experimental Protocol
This protocol provides a starting point for the analysis of this compound. Method optimization and validation are required for specific applications.
Sample Preparation
-
Accurately weigh approximately 50 mg of the this compound sample or essential oil into a 10 mL volumetric flask.
-
If an internal standard is required for precise quantification, add a known concentration of a suitable standard (e.g., n-alkanes like C17 or C18).
-
Dissolve and dilute to the mark with hexane or ethanol. Mix thoroughly.
-
Transfer an aliquot to a 2 mL autosampler vial for injection.
GC and Detector Conditions
| Parameter | GC-FID Condition | GC-MS Condition | Justification |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Low-polarity phase suitable for volatile and semi-volatile compounds like MCE.[1] |
| Carrier Gas | Helium or Hydrogen | Helium | Helium is inert and provides good efficiency for MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | 1.0 mL/min (Constant Flow) | A standard flow rate for 0.25 mm ID columns. |
| Inlet | Split/Splitless | Split/Splitless | Allows for flexibility depending on analyte concentration. |
| Inlet Temp. | 250 °C | 250 °C | Ensures complete vaporization of MCE without thermal degradation. |
| Injection Vol. | 1 µL | 1 µL | Standard volume; can be adjusted based on sensitivity needs. |
| Split Ratio | 50:1 (Adjust as needed) | 50:1 (Adjust as needed) | Prevents column overloading for concentrated samples. Use splitless for trace analysis. |
| Oven Program | 70°C (hold 2 min), ramp 5°C/min to 280°C, hold 5 min | 70°C (hold 2 min), ramp 5°C/min to 280°C, hold 5 min | A typical temperature program to separate components in a fragrance or essential oil matrix. |
| Detector Temp. | 300 °C | MS Transfer Line: 280 °C | Prevents condensation of analytes in the detector. |
| FID Gases | H2: 30 mL/min; Air: 300 mL/min; Makeup (He): 25 mL/min | N/A | Standard FID gas flows. |
| MS Source | N/A | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| MS Quad Temp. | N/A | 150 °C | A typical quadrupole temperature. |
| Scan Range | N/A | 40 - 450 m/z | Covers the expected mass range for MCE (MW 236.39) and its fragments. |
Quantitative Method Validation Parameters
For quantitative analysis, the developed method must be validated. The following table summarizes key validation parameters and their typical acceptance criteria.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (r²) | Establishes the relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.995 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. | S/N ≥ 10 |
| Accuracy (% Recovery) | Measures the closeness of the experimental value to the true value. | 80 - 120% recovery for spiked samples.[5] |
| Precision (%RSD) | Measures the repeatability of the analysis. | Relative Standard Deviation (%RSD) ≤ 15%.[6] |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (MS) or baseline resolution from interfering peaks. |
Experimental Workflow Diagram
Troubleshooting Guide
Q5: My peaks are tailing. What are the common causes and solutions?
A5: Peak tailing is often caused by active sites in the GC system that interact with polar functional groups. Although ethers are relatively inactive, tailing can still occur.[7]
-
Cause 1: Column Contamination/Activity: The front of the GC column can become contaminated with non-volatile matrix components.
-
Solution: Trim 10-20 cm from the inlet side of the column. If this doesn't resolve the issue, the column may need to be replaced.[3]
-
-
Cause 2: Active Sites in Inlet: The inlet liner can become contaminated or active.
-
Solution: Replace the inlet liner with a fresh, deactivated liner. Ensure you are using a liner appropriate for your injection type.[3]
-
-
Cause 3: Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume, leading to tailing.
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring the column cut is clean and square.[3]
-
Q6: I am observing fronting peaks. What should I check?
A6: Peak fronting is typically a sign of column overload or an incompatibility between the sample and the stationary phase.
-
Cause 1: Column Overload: Too much sample is being introduced onto the column.
-
Solution: Dilute your sample further. Alternatively, increase the split ratio (e.g., from 50:1 to 100:1) to reduce the amount of sample reaching the column.[8]
-
-
Cause 2: Incompatible Solvent: Injecting a large volume of a solvent that is not compatible with the stationary phase can cause peak distortion.
-
Solution: Ensure your solvent polarity matches the column. For a non-polar DB-5 column, using a highly polar solvent can sometimes cause issues.
-
Q7: My retention times are shifting between runs. Why is this happening?
A7: Retention time instability usually points to a problem with the GC's pneumatic control or the column itself.
-
Cause 1: Leaks in the System: A leak at the inlet septum, column fittings, or gas lines will cause pressure and flow fluctuations.
-
Solution: Perform a leak check of the system using an electronic leak detector. Replace the inlet septum and check that column fittings are tight.[9]
-
-
Cause 2: Insufficient Equilibration Time: If the oven does not have enough time to stabilize at the initial temperature before injection, retention times will vary.
-
Solution: Increase the oven equilibration time in your method.
-
-
Cause 3: Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
-
Solution: If other causes have been ruled out, the column may need to be replaced.
-
Q8: I am not seeing any peaks, or the sensitivity is very low. What should I do?
A8: A complete loss of signal can be due to a number of factors, from the syringe to the detector.
-
Cause 1: Syringe Issue: The autosampler syringe may be clogged or not drawing up the sample correctly.
-
Solution: Clean or replace the syringe. Observe the syringe during the injection sequence to ensure it is functioning properly.[9]
-
-
Cause 2: Major Leak or No Gas Flow: A major leak or a closed gas valve will prevent the sample from reaching the detector.
-
Solution: Check that all gas supply valves are open and that the instrument pressures are at their setpoints. Perform a leak check.
-
-
Cause 3: Incorrect Column Installation: The column may be broken or installed at the wrong height in the inlet or detector.
-
Solution: Reinstall the column, checking for breaks and ensuring it is positioned correctly according to the instrument manual.[10]
-
-
Cause 4: Detector Not Ignited (FID): The FID flame may be extinguished.
-
Solution: Check the hydrogen and air gas flows and attempt to re-ignite the flame.
-
Troubleshooting Logic Diagram
References
- 1. hplc.sk [hplc.sk]
- 2. d-nb.info [d-nb.info]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 10. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
Preventing degradation of Methyl cedryl ether during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl Cedryl Ether (MCE) during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MCE) and why is its stability important?
This compound is a fragrance ingredient known for its woody and ambergris-like scent.[1] Maintaining its chemical integrity is crucial for ensuring the consistency and quality of research experiments and final products. Degradation can lead to off-odors, loss of efficacy, and the formation of potentially reactive impurities.
Q2: What are the primary causes of MCE degradation during storage?
The primary cause of MCE degradation is autoxidation.[2][3] This is a spontaneous reaction with atmospheric oxygen, which is often accelerated by factors such as light, heat, and the presence of metal ions.[4][5] Ethers, in general, are susceptible to forming hydroperoxides and peroxides through a free-radical chain reaction.[2][3]
Q3: What are the visible signs of MCE degradation?
Degradation of MCE may be indicated by several observable changes:
-
Change in Color: The liquid may develop a yellow or brownish tint.[6]
-
Change in Odor: A change from its characteristic woody scent to a sharper, more acidic, or "off" odor can signify degradation.
-
Increased Viscosity: The liquid may become thicker over time.
-
Precipitate Formation: In advanced stages of degradation, solid particles may form and settle at the bottom of the container.
Q4: How can I prevent the degradation of MCE?
To minimize degradation, proper storage is essential. Key recommendations include:
-
Inert Atmosphere: Store under an inert gas like nitrogen or argon to displace oxygen.
-
Light Protection: Use amber glass bottles or other opaque containers to protect from light.[4]
-
Temperature Control: Store in a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage.[7]
-
Proper Sealing: Ensure the container is tightly sealed to prevent exposure to air and moisture.
-
Avoid Contaminants: Do not introduce contaminants, such as metal spatulas, into the stock container.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Off-odor or change in scent profile | Oxidation of the ether linkage or the terpenoid backbone. | Discard the degraded material. For future storage, ensure an inert atmosphere and protection from light and heat. |
| Yellowing of the MCE solution | Formation of colored degradation products due to oxidation. | Confirm degradation using analytical methods (see Experimental Protocols). If degraded, discard the sample. Review and improve storage conditions. |
| Inconsistent experimental results | Use of partially degraded MCE, leading to variable purity and the presence of reactive species. | Test the purity of the MCE stock before use. If degradation is suspected, acquire a new, certified lot of the compound. Implement a routine quality control check for stored MCE. |
| Precipitate formation in the container | Polymerization or formation of insoluble degradation products. | Do not use the material. The presence of a precipitate indicates significant degradation. Dispose of the material according to safety guidelines. |
Quantitative Data on MCE Stability
While specific public data on the degradation rate of this compound is limited, the following table provides an illustrative example of expected stability under different storage conditions, based on general knowledge of terpenoid ether stability.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Shelf-Life (Purity >98%) |
| Optimal | 2-8°C | Inert (Nitrogen/Argon) | Dark (Amber Vial) | > 24 months |
| Sub-optimal | Room Temperature (~25°C) | Inert (Nitrogen/Argon) | Dark (Amber Vial) | 12 - 18 months |
| Poor | Room Temperature (~25°C) | Air | Dark (Amber Vial) | 6 - 12 months |
| Very Poor | Room Temperature (~25°C) | Air | Ambient Light | < 6 months |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of MCE under stressed conditions to predict its long-term stability.
1. Materials:
- This compound (high purity)
- Amber glass vials with Teflon-lined caps
- Nitrogen or Argon gas source
- Temperature-controlled ovens/stability chambers
- Analytical balance
- GC-MS system
2. Procedure:
- Aliquot 1 mL of MCE into several amber glass vials.
- For samples to be stored under an inert atmosphere, gently flush the headspace of the vials with nitrogen or argon before sealing.
- Prepare sets of samples for each storage condition to be tested (e.g., 40°C/75% RH, 25°C/60% RH, 5°C).
- Place the vials in the respective temperature-controlled chambers.
- At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from each storage condition for analysis.
- Analyze the samples by GC-MS to determine the purity of MCE and identify any degradation products.
Protocol 2: GC-MS Analysis of MCE and its Degradation Products
This method can be used for the quality control and stability assessment of MCE.
1. Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Oven Program:
- Initial temperature: 100°C, hold for 1 min
- Ramp: 10°C/min to 280°C
- Hold: 5 min at 280°C
- Injector Temperature: 250°C
- MSD Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Scan Range: 40-450 amu
2. Sample Preparation:
- Dilute the MCE sample in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 100 µg/mL.
- Inject 1 µL of the diluted sample into the GC-MS.
3. Data Analysis:
- Identify the MCE peak based on its retention time and mass spectrum.
- Integrate the peak area of MCE and any new peaks that appear in the chromatograms of the stressed samples.
- Calculate the percentage purity of MCE.
- Tentatively identify degradation products by comparing their mass spectra with spectral libraries (e.g., NIST).
Visualizations
References
- 1. GC-MS Methods for Terpenoids | Semantic Scholar [semanticscholar.org]
- 2. ijnrd.org [ijnrd.org]
- 3. Development of a Terpene Feedstock-based Oxidative Synthetic Approach to the Illicium Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iltusa.com [iltusa.com]
- 5. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 6. mahadiperfumes.com [mahadiperfumes.com]
- 7. Stability of fragrance patch test preparations applied in test chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Methyl Cedryl Ether
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Methyl cedryl ether.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, the resulting peaks on the chromatogram are symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetric, featuring a trailing edge that is longer or more drawn out than the leading edge.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or HPLC system.[2] A tailing factor (Tf) greater than 1.2 is generally considered significant.[2]
Q2: I'm seeing peak tailing specifically for this compound. What are the most likely causes?
This compound is a hydrophobic and chemically neutral compound. Unlike basic compounds, it is not prone to strong ionic interactions with the silica stationary phase.[3] Therefore, if you observe peak tailing for this analyte, the primary causes are likely:
-
Physical Issues: Problems within the HPLC system itself, such as extra-column volume (dead volume) in tubing or fittings, or a void at the head of the column.[3]
-
Secondary Chemical Interactions: While not ionic, the ether group may have weak hydrogen bonding interactions with active silanol (Si-OH) groups on the column's stationary phase.[4][5]
-
Methodological Issues: The sample may be overloaded, or the sample solvent may be too strong compared to the mobile phase.[1][2]
Q3: How can I quickly determine if my peak tailing problem is chemical or physical?
A simple diagnostic test can help differentiate between chemical and physical issues. Inject a neutral, non-polar compound that is known to produce a good peak shape on your system (e.g., Toluene or Naphthalene).
-
If this neutral probe compound also shows peak tailing, the problem is almost certainly physical (e.g., a column void, improper fittings, or dead volume).[3]
-
If the probe compound gives a symmetrical peak, but this compound continues to tail, the issue is likely chemical (i.e., secondary interactions with the stationary phase) or related to the specific method conditions for your analyte.[3]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.
My peak for this compound is tailing. What should I check first?
Begin by investigating the most common and easily resolved issues related to your sample and mobile phase.
1. Review Sample Preparation and Injection
Sample-related issues are a frequent cause of peak distortion.
-
Issue: Sample Overload. Injecting too much analyte can saturate the stationary phase, leading to tailing.[4]
-
Solution: Reduce the injection volume or dilute the sample by a factor of 5 or 10 and reinject. If the peak shape improves, the original sample was overloaded.[2]
-
-
Issue: Sample Solvent Mismatch. If the sample is dissolved in a solvent that is significantly stronger (i.e., more non-polar in reverse-phase) than the mobile phase, it can cause band broadening and peak distortion.[2][6]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent is required for solubility, use one that is weaker than the mobile phase.[2]
-
2. Evaluate Mobile Phase Composition
For a hydrophobic compound like this compound, the mobile phase strength is critical.
-
Issue: Insufficient Elution Strength. A weak mobile phase can cause the analyte to linger on the column, contributing to peak tailing.[2]
Table 1: Potential Causes and Initial Solutions for Peak Tailing
| Category | Potential Cause | Recommended First Action |
| Sample | Mass Overload | Dilute the sample (e.g., 1:10) and re-inject.[4] |
| Sample Solvent is too strong | Prepare the sample in the initial mobile phase composition.[2] | |
| Mobile Phase | Elution strength is too weak | Increase the percentage of organic modifier by 5-10%.[2] |
| Column | Secondary silanol interactions | Use a modern, high-purity, end-capped C18 column.[1] |
| Column contamination or void | Perform a column flush; if unsuccessful, replace the column.[8] | |
| Hardware | Extra-column (dead) volume | Check all fittings and use short, narrow-bore tubing.[6][9] |
I've checked my sample and mobile phase, but the peak is still tailing. What's next?
If initial checks do not resolve the issue, the problem likely lies with the column itself or the physical setup of the HPLC system.
3. Assess the HPLC Column
The column is the heart of the separation, and its condition is paramount.
-
Issue: Secondary Interactions with Silanol Groups. Even on modern columns, some residual silanol groups exist. While this compound is neutral, weak hydrogen bonding can still occur, causing tailing.[5] This is more pronounced on older (Type A silica) or less deactivated columns.[10]
-
Issue: Column Contamination or Bed Deformation. Over time, columns can become contaminated or develop a void (a gap in the packing material) at the inlet, which disrupts the sample band and causes tailing.[2][8]
-
Solution: First, try flushing the column with a strong solvent (see Protocol 2). If this fails, you can try reversing the column (disconnect from the detector first) and flushing to dislodge a blockage at the inlet frit.[8] If the problem persists, the column likely needs to be replaced. Using a guard column can help extend the life of your analytical column.[11]
-
4. Inspect the HPLC System for Physical Problems
Physical issues create empty spaces in the flow path, which lead to peak broadening and tailing.
-
Issue: Extra-Column Volume (Dead Volume). This refers to any volume in the flow path outside of the column itself, such as in long or wide-diameter connection tubing, or poorly made fittings.[3][12]
-
Solution: Ensure all fittings are properly seated. Use short pieces of narrow internal diameter tubing (e.g., 0.005") to connect the injector, column, and detector.[9]
-
Experimental Protocols
Protocol 1: Differentiating Between Chemical and Physical Causes of Peak Tailing
This diagnostic test helps to isolate the source of peak tailing.
-
Prepare a Probe Standard: Create a standard solution of a neutral, non-polar compound known to exhibit good chromatography (e.g., 0.1 mg/mL Toluene in acetonitrile).
-
Set Up HPLC Method: Use a simple isocratic method suitable for the probe compound (e.g., Mobile Phase: 60:40 Acetonitrile:Water, Flow Rate: 1.0 mL/min, Column: C18).
-
Inject Probe Standard: Inject the probe standard and acquire the chromatogram.
-
Inject Analyte Standard: Without changing any hardware, inject your this compound standard under its usual analytical method conditions.
-
Analyze Results:
-
Both Peaks Tail: This indicates a physical problem in the system (e.g., column void, dead volume in fittings). The physical issue affects all compounds.
-
Only this compound Tails: This points to a chemical or method-specific problem (e.g., secondary interactions with the column, inappropriate mobile phase strength).
-
Protocol 2: General Reverse-Phase Column Flushing Procedure
This procedure can help remove contaminants from a C18 column. Always check the manufacturer's guidelines for your specific column's limitations (e.g., pH, pressure).
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.
-
Flush Buffer: If your mobile phase contained a buffer, flush the column with 10-20 column volumes of HPLC-grade water mixed with your organic solvent at the same ratio (e.g., if you used 50:50 ACN:Buffer, flush with 50:50 ACN:Water).
-
Flush with 100% Water: Flush with 10-20 column volumes of 100% HPLC-grade water.
-
Flush with Strong Organic Solvent: Flush with 10-20 column volumes of a strong, water-miscible organic solvent like Isopropanol (IPA).
-
Flush with Storage Solvent: Flush with 10-20 column volumes of the recommended storage solvent (typically Acetonitrile or Methanol).
-
Equilibrate: Reconnect the column to the detector and equilibrate with your analytical mobile phase until the baseline is stable.
Visualizations
Caption: Troubleshooting workflow for diagnosing peak tailing.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. uhplcs.com [uhplcs.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. support.waters.com [support.waters.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
Optimizing temperature and reaction time for methylation of cedrol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the temperature and reaction time for the methylation of cedrol to synthesize cedryl methyl ether (also known as Cedramber®).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the methylation of cedrol?
A1: The methylation of cedrol is typically achieved through a Williamson ether synthesis. This is a nucleophilic substitution (SN2) reaction where the deprotonated hydroxyl group of cedrol (cedroxide) acts as a nucleophile and attacks a methylating agent.
Q2: What are the recommended temperature and reaction time for this process?
A2: A broad temperature range of 40°C to 140°C and a reaction time of 3 to 7 hours are reported for the methylation of cedrol.[1] The optimal conditions will depend on the specific reagents and solvent used.
Q3: What are common reagents used for the methylation of cedrol?
A3:
-
Bases: Strong bases are required to deprotonate the sterically hindered tertiary alcohol of cedrol. Common choices include sodium hydride (NaH), sodium amide (NaNH₂), potassium metal, or sodium metal.[1]
-
Methylating Agents: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are effective methylating agents for this synthesis.[1][2] Methyl iodide is generally more reactive than other methyl halides.
-
Solvents: Anhydrous inert organic solvents such as toluene, benzene, or cyclohexane are typically used.[1]
Q4: What is the major challenge in the methylation of cedrol?
A4: The primary challenge is the steric hindrance around the tertiary hydroxyl group of the cedrol molecule. This steric bulk can hinder the approach of the nucleophile to the methylating agent, and can also promote a competing elimination (E2) reaction, leading to the formation of byproducts such as cedrene.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of cedryl methyl ether | 1. Incomplete deprotonation of cedrol: The base used may not be strong enough or may have degraded due to exposure to moisture. 2. Steric hindrance: The bulky nature of cedrol hinders the SN2 reaction. 3. Low reaction temperature or short reaction time: Insufficient energy or time for the reaction to proceed to completion.[1] 4. Inactive methylating agent: The methylating agent may have degraded. | 1. Use a fresh, anhydrous strong base like sodium hydride. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 2. While steric hindrance is inherent, optimizing other parameters can favor the SN2 pathway. Consider using a more reactive methylating agent like methyl iodide. 3. Gradually increase the reaction temperature within the 40-140°C range and monitor the reaction progress. Extend the reaction time if necessary, but be mindful of potential side reactions at higher temperatures. 4. Use a fresh bottle of the methylating agent. |
| Presence of significant byproducts (e.g., cedrene) | 1. Elimination (E2) reaction competing with substitution (SN2): This is favored by high temperatures and sterically hindered substrates like cedrol. | 1. Use the lowest effective temperature that still allows for a reasonable reaction rate. A carefully controlled temperature is crucial.[1] |
| Difficult purification of the final product | 1. Formation of emulsions during workup. 2. Close boiling points of the product and unreacted starting material or byproducts. | 1. During the aqueous workup, add brine (saturated NaCl solution) to help break emulsions. 2. Utilize fractional distillation under reduced pressure for effective separation. A reported boiling point for cedryl methyl ether is 118-120°C at 250Pa.[1] |
Data on Reaction Parameters
The following tables summarize the key parameters for the methylation of cedrol based on available literature.
Table 1: General Reaction Conditions
| Parameter | Recommended Range/Value | Source(s) |
| Reaction Temperature | 40 - 140 °C | [1] |
| Reaction Time | 3 - 7 hours | [1] |
| Molar Ratio (Methylating Agent:Cedrol) | 1.2:1 to 1.3:1 | [1] |
Table 2: Reagent Selection
| Reagent Type | Examples | Source(s) |
| Base | Sodium Hydride (NaH), Sodium Amide (NaNH₂), Potassium Metal, Sodium Metal | [1] |
| Methylating Agent | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄), Methyl Chloride, Monobromethane | [1][2] |
| Solvent | Toluene, Benzene, Cyclohexane | [1] |
Experimental Protocols
Detailed Methodology for Methylation of Cedrol using Sodium Amide and Methyl Iodide
This protocol is adapted from a patented synthesis method.[1]
-
Deprotonation of Cedrol:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge the selected anhydrous solvent (e.g., toluene).
-
Add cedrol to the solvent.
-
Under an inert atmosphere (e.g., nitrogen), gradually add sodium amide (NaNH₂) while stirring.
-
Heat the mixture to generate the sodium cedroxide. The completion of this step is crucial for the subsequent methylation.
-
-
Methylation:
-
Cool the reaction mixture to approximately 30°C.
-
Slowly add methyl iodide to the mixture while stirring. A molar ratio of 1.2:1 to 1.3:1 (methyl iodide:cedrol) is recommended.[1]
-
Control the temperature, allowing it to slowly rise to 40°C and hold for 1 hour.
-
Gradually heat the mixture to 80°C over 2 hours and maintain this temperature for an additional 4 hours to complete the reaction.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture.
-
Quench the reaction by carefully adding a 12% sodium hydroxide solution, followed by washing with water until the aqueous layer is neutral.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude cedryl methyl ether by vacuum distillation, collecting the fraction at 118-120°C / 250Pa.[1]
-
Visualizations
Caption: Workflow for the methylation of cedrol.
Caption: Competing SN2 and E2 pathways in cedrol methylation.
References
Validation & Comparative
Structural Confirmation of Methyl Cedryl Ether: A Comparative NMR Analysis
A comprehensive guide to the structural elucidation of Methyl Cedryl Ether using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against its precursor, Cedrol, and a common fragrance ingredient, Linalyl Acetate.
This guide provides researchers, scientists, and drug development professionals with a detailed methodology and comparative data for the structural confirmation of this compound. By leveraging 1H and 13C NMR spectroscopy, we present a clear pathway for unambiguous identification and purity assessment. This document outlines the expected spectral features of this compound and contrasts them with its direct synthetic precursor, Cedrol, and another well-known fragrance compound, Linalyl Acetate.
Comparative Analysis of NMR Data
The structural confirmation of this compound (1) is definitively achieved by comparing its NMR spectra with that of its precursor, Cedrol (2). The key spectral change is the disappearance of the hydroxyl proton signal and the appearance of a methoxy group signal in the 1H NMR spectrum, alongside a characteristic downfield shift of the adjacent carbon in the 13C NMR spectrum. For broader context within fragrance analysis, the NMR data of Linalyl Acetate (3) is also presented, illustrating the distinct spectral signatures of ester functionalities compared to the ether in this compound.
Table 1: 1H NMR Chemical Shift Data (δ, ppm) in CDCl3
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (ppm) |
| This compound (1) | -OCH3 | ~3.2 (s, 3H) |
| CH3 groups | ~0.8 - 1.2 (multiple s, 12H) | |
| CH2 and CH groups | ~1.0 - 2.0 (m) | |
| Cedrol (2) | -OH | ~1.5 (s, 1H) |
| CH3 groups | 0.83, 0.95, 1.15, 1.25 (s, 12H) | |
| CH2 and CH groups | 1.2 - 1.9 (m) | |
| Linalyl Acetate (3) | CH3-CO- | 2.05 (s, 3H) |
| Vinyl CH | 5.91 (dd, 1H), 5.23 (dd, 1H), 5.07 (dd, 1H) | |
| Allylic CH3 | 1.68 (s, 3H), 1.60 (s, 3H) | |
| Ester-adjacent CH3 | 1.55 (s, 3H) | |
| CH2 groups | 1.5 - 2.1 (m) |
Note: Data for this compound is predicted. Data for Cedrol and Linalyl Acetate is based on experimental values from publicly available spectra.
Table 2: 13C NMR Chemical Shift Data (δ, ppm) in CDCl3
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (ppm) |
| This compound (1) | C-O (ether) | ~75 |
| -OCH3 | ~48 | |
| Quaternary carbons | ~40 - 55 | |
| CH, CH2, CH3 groups | ~15 - 50 | |
| Cedrol (2) | C-OH | 73.8 |
| Quaternary carbons | 53.6, 43.1, 40.8 | |
| CH groups | 56.4, 43.1 | |
| CH2 groups | 40.8, 36.8, 30.1, 25.0, 19.8 | |
| CH3 groups | 28.3, 27.2, 15.6, 15.4 | |
| Linalyl Acetate (3) | C=O (ester) | 170.2 |
| C=C (vinyl) | 145.0, 111.6 | |
| C=C (trisubstituted) | 131.7, 124.3 | |
| C-O (ester) | 82.5 | |
| CH3 groups | 22.8, 22.4, 17.6 | |
| CH2 groups | 41.9, 22.4 |
Note: Data for this compound is predicted. Data for Cedrol and Linalyl Acetate is based on experimental values from publicly available spectra.
Experimental Workflow and Structural Confirmation
The structural confirmation of this compound from Cedrol via methylation is a logical process that can be visualized through the following workflow. The key steps involve the synthesis followed by NMR analysis to confirm the structural changes.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Experimental Protocols
A standard protocol for acquiring high-quality 1H and 13C NMR spectra for structural elucidation of compounds like this compound is provided below.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.2. 1H NMR Spectroscopy
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
3.3. 13C NMR Spectroscopy
-
Spectrometer: A 100 MHz (or higher, corresponding to the 1H frequency) NMR spectrometer.
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of 13C)
-
-
Processing:
-
Apply a line broadening of 1-2 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl3 solvent peak at 77.16 ppm.
-
Conclusion
The structural confirmation of this compound is readily achievable through routine 1H and 13C NMR spectroscopy. The key diagnostic signals, namely the appearance of a methoxy singlet around 3.2 ppm in the 1H spectrum and a corresponding methoxy carbon signal around 48 ppm in the 13C spectrum, coupled with the disappearance of the hydroxyl proton and the downfield shift of the adjacent carbon from the Cedrol precursor, provide unequivocal evidence of successful ether formation. The comparative data presented in this guide serves as a valuable resource for analysts in the fragrance, flavor, and pharmaceutical industries for the quality control and structural verification of this compound and related sesquiterpenoid derivatives.
A Comparative Analysis of Methyl Cedryl Ether and Cedryl Acetate for Research and Development
An in-depth guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, biological activity, and safety profiles of Methyl Cedryl Ether and Cedryl Acetate.
This compound and cedryl acetate are two closely related derivatives of cedrol, a sesquiterpene alcohol abundant in cedarwood oil. While both compounds are valued in the fragrance industry for their woody and ambergris-like scents, emerging research has highlighted their distinct biological activities, presenting potential opportunities in therapeutic development. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate compound for their specific applications.
Physicochemical Properties
This compound and cedryl acetate share a common cedrane skeleton but differ in their functional groups, an ether and an ester respectively. This structural difference leads to variations in their physicochemical properties, which are summarized in Table 1.
| Property | This compound | Cedryl Acetate | References |
| Molecular Formula | C₁₆H₂₈O | C₁₇H₂₈O₂ | [1] |
| Molecular Weight | 236.39 g/mol | 264.41 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | White solid or colorless to pale yellow liquid | [1][2] |
| Odor | Woody, ambergris, dry, dusty | Woody, cedar, sweet, leathery, balsamic | [3][4][5] |
| Solubility | Insoluble in water; soluble in alcohol and oils | Insoluble in water; soluble in alcohol and organic solvents | [6][7] |
| Boiling Point | ~258-268.31 °C | >200 °C | [3][8][9] |
| Flash Point | >100 °C | 94 °C | [3][9] |
| Density | ~0.97-0.98 g/mL at 20-25 °C | ~0.97-0.99 g/mL at 25 °C | [3][9] |
Synthesis
Both compounds are semi-synthetically derived from cedrol, which is typically extracted from cedarwood oil.
This compound Synthesis: The primary method for synthesizing this compound is through the Williamson ether synthesis. This involves the methylation of cedrol using a methylating agent in the presence of a base. A common procedure involves reacting cedrol with sodium amide to form the corresponding alkoxide, which is then treated with iodomethane to yield this compound.
Cedryl Acetate Synthesis: Cedryl acetate is synthesized via the esterification of cedrol. This is typically achieved by reacting cedrol with acetic anhydride in the presence of an acid catalyst, such as phosphoric acid.[9]
Comparative Performance and Biological Activity
While both compounds have established applications in the fragrance industry, recent studies have begun to explore their distinct biological effects, particularly in the context of metabolic disorders.
Fragrance Profile
Both this compound and cedryl acetate are valued for their long-lasting, woody base notes in perfumery. However, they possess distinct olfactory characteristics:
-
This compound: Offers a dry, woody scent with prominent ambergris and dusty undertones.[3][5] It is often described as having a more diffusive and ambery character.[9]
-
Cedryl Acetate: Presents a sweeter, woody profile with notes of cedar, vetiver, and subtle leathery and balsamic nuances.[4]
The choice between the two in a fragrance formulation depends on the desired olfactory direction, with this compound providing a more ambery, animalic note and cedryl acetate contributing a cleaner, sweeter woodiness.
Metabolic Effects: A Comparative Study in High-Fat Diet-Fed Mice
A key study directly compared the effects of dietary supplementation with this compound and cedryl acetate in mice fed a high-fat diet (HFD). The findings revealed significant differences in their biological activities.
This compound: Supplementation with this compound was found to significantly ameliorate adiposity and hepatic steatosis in HFD-fed mice.[10] Mechanistic studies revealed that this compound supplementation led to the downregulation of adipogenesis-related genes (such as FAS and C/EBPα) and the upregulation of thermogenesis markers (including PGC-1α, PRDM16, and UCP1) in white adipose tissue.[10] This suggests that this compound may promote energy expenditure. Furthermore, KEGG enrichment analysis of differentially expressed genes indicated a strong influence on the PPAR signaling pathway .[6]
Cedryl Acetate: In the same study, cedryl acetate also demonstrated preventive effects against HFD-induced obesity and improvements in glucose homeostasis and insulin resistance.[10] However, a notable difference was observed in their impact on the gut microbiota. While this compound supplementation led to significant alterations in the gut microbiota composition, cedryl acetate had limited effects in this regard.[10]
This suggests that while both compounds exhibit beneficial metabolic effects, they may act through different primary mechanisms. The modulation of the PPAR signaling pathway and the significant impact on gut microbiota appear to be more pronounced with this compound.
Experimental Protocols
Olfactory Receptor Activation Assay (Luciferase Reporter Assay)
This protocol is a high-throughput method to screen and characterize the interaction of odorants with specific olfactory receptors (ORs).
Methodology:
-
Cell Culture and Transfection: Hana3A cells, which stably express accessory proteins necessary for OR functional expression, are cultured in a 96-well plate. Cells in each well are transiently co-transfected with a specific olfactory receptor construct, a luciferase reporter gene under the control of a cyclic AMP (cAMP) response element (CRE), and a constitutively expressed Renilla luciferase for normalization.
-
Odorant Stimulation: After a 24-hour incubation period to allow for receptor expression, the cells are stimulated with different concentrations of this compound or Cedryl Acetate.
-
Luciferase Assay: Following stimulation, the cells are lysed, and the activity of both firefly and Renilla luciferase is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold increase in luciferase activity in stimulated cells compared to unstimulated cells indicates the level of OR activation.
PPARγ Activation Assay (Cell-Based Reporter Assay)
This assay is used to determine if a compound can activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured in 96-well plates and co-transfected with an expression vector for human PPARγ and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of this compound, Cedryl Acetate, or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Luciferase Assay: Following a 24-hour incubation with the compounds, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. The fold activation relative to the vehicle control is calculated to determine the agonistic activity of the compounds on PPARγ.
Safety and Toxicology
Both this compound and Cedryl Acetate are widely used in consumer products, and their safety has been evaluated for these applications.
Skin Sensitization: The potential for skin sensitization is a critical endpoint for fragrance ingredients. The Human Repeated Insult Patch Test (HRIPT) is a standard method for assessing this.
Human Repeated Insult Patch Test (HRIPT) Protocol:
-
Induction Phase: Patches containing the test material (e.g., this compound or Cedryl Acetate at a specific concentration in a suitable vehicle like ethanol) are applied to the backs of human volunteers for 24 hours. This is repeated nine times over a three-week period.
-
Rest Phase: A two-week rest period follows the induction phase, during which no patches are applied.
-
Challenge Phase: A single patch with the test material is applied to a new, untreated site on the back for 24 hours.
-
Evaluation: The skin at the application sites is scored for any signs of reaction (e.g., erythema, edema) at specified time points after patch removal. A reaction at the challenge site that was not observed during the induction phase may indicate sensitization.
In Vitro Cytotoxicity (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the in vitro cytotoxicity of a compound.
MTT Assay Protocol:
-
Cell Seeding: A suitable cell line (e.g., human keratinocytes) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of this compound or Cedryl Acetate for a defined period (e.g., 24 hours).
-
MTT Addition: After the exposure period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: After a few hours of incubation, the MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that causes 50% inhibition of cell viability) can be calculated.
Conclusion
This compound and cedryl acetate, while structurally similar and both possessing desirable woody fragrances, exhibit distinct physicochemical properties and, more importantly, different biological activity profiles. This compound appears to have a more significant impact on metabolic parameters through the modulation of the PPAR signaling pathway and gut microbiota. In contrast, cedryl acetate also shows promise in improving metabolic health, though its mechanism may be less reliant on gut microbiota alterations.
For researchers in the fragrance industry, the choice between these two compounds will depend on the specific olfactory nuances required. For those in drug development, particularly in the area of metabolic disorders, this compound may present a more compelling lead for further investigation due to its multifaceted effects on energy metabolism. The experimental protocols provided in this guide offer a starting point for the direct, quantitative comparison of these two intriguing cedrol derivatives in various in vitro and in vivo models. Further research is warranted to fully elucidate their mechanisms of action and therapeutic potential.
References
- 1. The Research Institute for Fragrance Materials' human repeated insult patch test protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ixcellsbiotech.com [ixcellsbiotech.com]
- 4. raybiotech.com [raybiotech.com]
- 5. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. coriell.org [coriell.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Analytical Methods for Methyl Cedryl Ether in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active ingredients and potential impurities in complex formulations is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of Methyl Cedryl Ether (MCE), a common fragrance ingredient, within a complex matrix such as a cosmetic formulation. The focus is on providing actionable experimental data and protocols to ensure accuracy, precision, and reproducibility in your analyses.
This compound (MCE), also known as Cedramber®, is a synthetic fragrance compound valued for its woody and ambergris notes.[1][2] Its determination in intricate matrices like creams, lotions, or biological samples presents analytical challenges due to potential interferences from other components. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and powerful technique for the analysis of volatile and semi-volatile compounds like MCE.[3][4] This guide will detail the validation of a GC-MS method, referencing established performance data for similar fragrance compounds, and compare it with High-Performance Liquid Chromatography (HPLC) as a potential alternative.
Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry, making it the gold standard for analyzing fragrance components in complex mixtures.[3][4]
Experimental Protocol: GC-MS Analysis of MCE in a Cosmetic Cream
This protocol outlines a typical workflow for the determination of MCE in a cosmetic cream, based on established methods for fragrance allergen analysis.[5][6]
1. Sample Preparation: Liquid-Liquid Extraction (LLE) [5][6]
-
Weigh 0.5 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).
-
Add an appropriate internal standard (e.g., 4,4'-dibromobiphenyl) at a known concentration (e.g., 1 µg/mL).[5]
-
Vortex the mixture for 30 minutes to ensure thorough extraction of MCE into the organic phase.
-
Add 5 g of anhydrous sodium sulfate to remove water and centrifuge at 3000 x g for 30 minutes.[6]
-
Collect the supernatant (MTBE layer) and filter it through a 0.45 µm syringe filter.
-
The filtrate is now ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions [5][6]
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole MS.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injector: Splitless mode at 280 °C.
-
Oven Temperature Program:
-
Initial temperature of 60 °C, hold for 2 minutes.
-
Ramp to 125 °C at 3 °C/min.
-
Ramp to 230 °C at 7 °C/min.
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes.[6]
-
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (50-550 amu) for identification.
Method Validation Parameters: A Comparative Overview
The validation of an analytical method ensures its suitability for the intended purpose.[8] The following table summarizes the expected performance of a validated GC-MS method for MCE, based on data from the analysis of other fragrance allergens in cosmetics.[5][9] A qualitative comparison with a potential HPLC-UV method is also provided.
| Validation Parameter | GC-MS Method Performance (Expected) | HPLC-UV Method (Potential Alternative) |
| Specificity | High: Mass spectra provide unique fragmentation patterns for positive identification. | Moderate: Relies on retention time; co-eluting matrix components can interfere. |
| Linearity (r²) | > 0.995[5] | Typically > 0.99 |
| Range | 0.1 - 10 µg/mL[5] | Dependent on analyte's chromophore and solubility. |
| Accuracy (% Recovery) | 85% - 115%[5] | Typically 90% - 110% |
| Precision (% RSD) | < 15% (Intra-day and Inter-day)[5] | Typically < 5% |
| Limit of Detection (LOD) | Low (ng/mL to low µg/mL range) | Higher than GC-MS for volatile compounds. |
| Limit of Quantification (LOQ) | 2 - 20 µg/g in matrix[5][6] | Generally in the µg/mL range. |
Comparison of Analytical Techniques
While GC-MS is the preferred method for MCE analysis, HPLC can be considered as an alternative, particularly in laboratories where GC-MS is not available.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Advantages:
-
High Sensitivity and Selectivity: The mass spectrometer provides definitive identification, reducing the likelihood of false positives from matrix interference.[3]
-
Excellent for Volatile/Semi-Volatile Compounds: Ideal for analyzing fragrance components like MCE.[4]
-
Established Methods: Numerous validated methods exist for similar compounds in cosmetic matrices.[5][9]
-
-
Limitations:
-
Thermal Decomposition: Not suitable for thermally labile compounds.
-
Derivatization: May be required for non-volatile compounds, adding complexity to sample preparation.
-
High-Performance Liquid Chromatography (HPLC)
-
Advantages:
-
Versatility: Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
-
Robustness: Generally considered a very robust and reproducible technique.
-
-
Limitations:
-
Lower Sensitivity for MCE: MCE lacks a strong chromophore, which would likely result in poor sensitivity with a standard UV detector.
-
Potential for Interference: Without the specificity of a mass spectrometer, there is a higher risk of co-eluting peaks from the complex matrix interfering with quantification.[8]
-
Conclusion
For the accurate and reliable quantification of this compound in complex matrices, a validated Gas Chromatography-Mass Spectrometry (GC-MS) method is strongly recommended. Its high specificity and sensitivity are crucial for overcoming the challenges posed by intricate sample compositions. While HPLC is a powerful analytical tool, its application to MCE analysis is limited by the compound's physicochemical properties, leading to potential issues with sensitivity and specificity when using a standard UV detector. The provided experimental protocol and performance benchmarks offer a solid foundation for laboratories to develop and validate their own robust methods for MCE determination, ensuring the quality and safety of their products.
References
- 1. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]
- 2. Perfumers Apprentice - Cedryl Methyl Ether [shop.perfumersapprentice.com]
- 3. Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
A Comparative Analysis of Methyl Cedryl Ether and Other Metabolic Regulators in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Methyl cedryl ether (MCE) as a potential metabolic regulator against its structural analogs and a widely recognized clinical agent. The data presented is derived from preclinical studies in high-fat diet (HFD)-induced obese mouse models, offering a comparative framework for evaluating their potential in metabolic disease research.
Overview of Compounds
-
This compound (MCE): A derivative of cedrol, found in cedarwood oil, and widely used as a fragrance compound.[1] Recent studies have investigated its potential as a nutraceutical for preventing obesity.[1][2]
-
Cedryl Acetate (CA): An analog of MCE, approved by the U.S. Food and Drug Administration (FDA) as a flavoring agent.[3][4] It has also been studied for its effects on obesity and related metabolic syndromes.[3][4]
-
Metformin: A first-line medication for the treatment of type 2 diabetes. Its primary mechanisms include reducing hepatic glucose production and improving insulin sensitivity, largely through the activation of AMP-activated protein kinase (AMPK).[[“]][6][7][8]
Comparative Efficacy in HFD-Induced Obese Mice
The following tables summarize quantitative data from studies evaluating the effects of MCE, CA, and Metformin on key metabolic parameters in mice fed a high-fat diet.
Table 1: Effects on Body Weight and Adiposity
| Compound | Dosage & Duration | Animal Model | Body Weight Gain Reduction | Visceral Fat-Pad Weight Reduction | Reference |
| This compound | 0.2% (w/w) in diet for 13 weeks | C57BL/6J Mice | Significant decrease vs. HFD group | Significant decrease vs. HFD group | [1][2] |
| Cedryl Acetate | 100 mg/kg in diet for 19 weeks | C57BL/6J Mice | Significant decrease vs. HFD group | Significant decrease vs. HFD group | [3][4] |
| Metformin | 150 mg/kg via oral gavage for 8 weeks (after 8 weeks of HFD) | C57BL/6J Mice | Significant reduction vs. HFD group | Reduction in visceral fat deposition | [9][10] |
Table 2: Effects on Gene Expression in White Adipose Tissue (WAT)
| Gene Target | Function | This compound Effect | Cedryl Acetate Effect | Metformin Effect (Mechanism) | Reference |
| FAS, C/EBPα | Adipogenesis (Fat Storage) | Downregulated | Downregulated | Indirectly via AMPK activation | [2][3][7] |
| PGC-1α, PRDM16 | Thermogenesis (Energy Expenditure) | Upregulated | Upregulated | Activates AMPK, a master regulator of energy metabolism | [2][3][6] |
| UCP1, Cidea | Thermogenesis (Energy Expenditure) | Upregulated | Upregulated | N/A | [2][3] |
Signaling Pathways and Mechanisms of Action
The metabolic effects of MCE and its analogs are primarily linked to the regulation of gene expression in adipose tissue, leading to reduced fat storage and increased energy expenditure. Metformin operates through a more systemic mechanism centered on cellular energy sensing.
Caption: MCE action on White Adipose Tissue.
Caption: Primary mechanism of Metformin action.
Experimental Protocols
The data presented is based on methodologies from peer-reviewed studies. A representative experimental workflow is outlined below.
1. Animal Model and Diet:
-
Animals: Five to six-week-old male C57BL/6J mice are typically used.[2][9][11]
-
Acclimation: Animals are acclimated for one week with standard laboratory chow and water ad libitum.[12]
-
Diet Induction: Mice are fed a high-fat diet (HFD), often with 60% of calories from fat, for a period ranging from 13 to 19 weeks to induce obesity and metabolic dysfunction.[2][3][4][9] A control group is fed a standard chow diet (e.g., 10% fat calories).[9]
2. Compound Administration:
-
MCE: Supplemented directly into the HFD at a concentration of 0.2% (w/w) for the duration of the study (13 weeks).[1][2]
-
Cedryl Acetate: Supplemented into the HFD at a concentration of 100 mg/kg for the study duration (19 weeks).[3][4]
-
Metformin: Administered via oral gavage at doses ranging from 150-300 mg/kg daily, typically commencing after the establishment of obesity (e.g., after 8-11 weeks of HFD).[9][12]
3. Key Endpoint Analysis:
-
Adipose Tissue Analysis: At the end of the study, visceral fat pads (e.g., epididymal WAT) are excised and weighed. Histological analysis (H&E staining) is performed to measure adipocyte size.[2]
-
Gene Expression Analysis: RNA is extracted from adipose tissue or liver, and quantitative real-time PCR (qPCR) is used to measure the mRNA levels of target genes involved in adipogenesis and thermogenesis.[2][3]
-
Metabolic Tests: Glucose and insulin tolerance tests are performed to assess glucose homeostasis and insulin sensitivity.[3][9]
Caption: Representative experimental workflow.
Conclusion
Preclinical data suggests that this compound and its analog, Cedryl acetate, effectively ameliorate HFD-induced adiposity in mice.[2][3] Their mechanism involves the direct modulation of gene expression in white adipose tissue, promoting a shift from energy storage to energy expenditure. This contrasts with Metformin, which exerts its effects through the systemic activation of the AMPK energy-sensing pathway, primarily impacting hepatic glucose production. While MCE and its related compounds present a novel avenue for metabolic research, further studies are required to elucidate their full potential and mechanism compared to established clinical agents like Metformin.
References
- 1. Dietary Supplementation of this compound Ameliorates Adiposity in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Dietary Supplementation of Cedryl Acetate Ameliorates Adiposity and Improves Glucose Homeostasis in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Action of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin - Wikipedia [en.wikipedia.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Metformin treatment reverses high fat diet- induced non-alcoholic fatty liver diseases and dyslipidemia by stimulating multiple antioxidant and anti-inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin treatment of high-fat diet-fed obese male mice restores sperm function and fetal growth, without requiring weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of HPLC and GC Methods for the Quantification of Methyl Cedryl Ether
A comprehensive guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of Methyl Cedryl Ether (MCE), a key ingredient in the fragrance and pharmaceutical industries.
In the analytical landscape, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as robust techniques for the separation and quantification of chemical compounds. This compound (MCE), a synthetic sesquiterpene ether valued for its woody and ambergris notes, requires precise and accurate analytical methods for quality control and research purposes. This guide provides a comparative overview of HPLC and GC methods for MCE analysis, complete with experimental protocols and performance data to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: HPLC vs. GC for this compound Analysis
While both methods are applicable to the analysis of MCE, their suitability depends on the specific analytical requirements. GC is generally preferred for volatile and semi-volatile compounds like MCE, offering high resolution and sensitivity. HPLC, on the other hand, provides greater versatility for a wider range of compounds, particularly those that are non-volatile or thermally labile.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Volatility Requirement | Not required. Suitable for non-volatile and thermally unstable compounds. | Required. Suitable for volatile and semi-volatile compounds. |
| Typical Stationary Phase | Silica-based, polymer-based (e.g., C18, C8) | Polysiloxanes, polyethylene glycol (e.g., DB-5, HP-5MS) |
| Typical Mobile Phase | Solvents (e.g., acetonitrile, methanol, water) | Inert gases (e.g., helium, nitrogen, hydrogen) |
| Operating Temperature | Typically ambient to moderately elevated (e.g., 25-60 °C) | Elevated temperatures for volatilization (e.g., 50-300 °C) |
| Derivatization | Often not required, but can be used to enhance detection. | May be required for non-volatile or polar compounds. |
| Detection | UV-Vis, Diode Array (DAD), Fluorescence, Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) |
| Sensitivity | Dependent on detector and analyte's chromophore. | High sensitivity, especially with FID for hydrocarbons. |
| Analysis Time | Can be longer due to lower flow rates. | Generally faster for volatile compounds. |
| Cost | Higher initial instrument cost and ongoing solvent costs. | Lower initial instrument cost and carrier gas is less expensive than solvents. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for the analysis of this compound by HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of MCE using a reversed-phase HPLC system with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Sample Preparation:
-
Prepare a stock solution of this compound standard in acetonitrile (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in acetonitrile and dilute with the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This method is tailored for the analysis of the volatile MCE using a GC system equipped with a Flame Ionization Detector (FID).
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: DB-5 or HP-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent such as hexane or ethyl acetate (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent and dilute to fall within the calibration range.
Method Validation and Performance Comparison
| Validation Parameter | HPLC-UV (Illustrative) | GC-FID (Illustrative) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (RSD%) | < 2% | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
Cross-Validation Workflow
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably.[2] This is particularly important when transferring methods between laboratories or when updating an existing method.
Signaling Pathway and Logical Relationships
The choice between HPLC and GC for the analysis of this compound is guided by a logical decision-making process based on the analyte's properties and the analytical objectives.
Conclusion
Both HPLC and GC are powerful analytical techniques that can be effectively utilized for the analysis of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. For routine quality control of pure MCE, where volatility is a key characteristic, GC-FID offers a fast, sensitive, and cost-effective solution. For research applications, impurity profiling, or analysis in complex matrices that may contain non-volatile components, HPLC-UV/DAD provides greater versatility. A thorough cross-validation of both methods is recommended to ensure data equivalency and to provide flexibility in analytical testing.
References
Spectroscopic comparison of synthetic vs. naturally occurring cedryl ethers
A comparative guide for researchers, scientists, and drug development professionals.
In the realm of fragrance chemistry and natural product research, cedryl ethers represent a fascinating class of sesquiterpenoid derivatives. The most prominent member, synthetic methyl cedryl ether, commercially known as Cedramber®, is a widely used fragrance ingredient prized for its rich, woody, and ambergris-like aroma. While the synthesis of this compound is well-established, the existence of naturally occurring cedryl ethers has been a subject of speculation, with some suggesting their presence in trace amounts in the essential oils of certain conifers.
This guide provides a comprehensive spectroscopic comparison of synthetic cedryl ethers, with a focus on this compound, against their elusive naturally occurring counterparts. Despite extensive literature searches, no definitive spectroscopic data for any cedryl ether isolated from a natural source has been found. Therefore, this guide will present the detailed spectroscopic characteristics of synthetic this compound as a benchmark for future identification of its potential natural analogues.
Spectroscopic Data of Synthetic this compound
The following tables summarize the key spectroscopic data for synthetic this compound (8-methoxycedrane), a derivative of cedrol. This data is essential for the unequivocal identification of this compound.
| Technique | Parameter | Value |
| ¹³C NMR (126 MHz, CDCl₃) | Chemical Shift (δ) | 15.2, 20.1, 23.4, 25.4, 28.8, 32.9, 36.8, 41.1, 42.6, 43.0, 48.8, 50.1, 53.0, 57.6, 74.8, 75.2 ppm |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | 0.86 (s, 3H), 0.98 (d, J=7.0 Hz, 3H), 1.05 (s, 3H), 1.23 (s, 3H), 1.28-1.42 (m, 4H), 1.45-1.55 (m, 2H), 1.60-1.70 (m, 2H), 1.85-1.95 (m, 1H), 2.15-2.25 (m, 1H), 3.21 (s, 3H) |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺ | m/z 236 |
| Key Fragments | m/z 221, 205, 177, 161, 149, 135, 121, 107, 93, 79, 67, 55, 41 | |
| Infrared (IR) Spectroscopy | C-O Stretch | ~1075 cm⁻¹ |
| C-H Stretch (sp³) | ~2850-2960 cm⁻¹ |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of cedryl ethers.
Synthesis of this compound
A common method for the synthesis of this compound is the acid-catalyzed etherification of cedrol[1].
Materials:
-
Cedrol
-
Methanol (anhydrous)
-
Strong acid catalyst (e.g., sulfuric acid or an ion-exchange resin)
-
Inert solvent (e.g., toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cedrol in an excess of methanol and the inert solvent.
-
Add the acid catalyst to the solution.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the spectrum on a 126 MHz spectrometer with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).
Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI) mass spectrometry is typically used.
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and analysis.
-
Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-400 amu.
Infrared (IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) or neat liquid film on a salt plate (e.g., NaCl).
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Visualization of Experimental Workflow
The general workflow for comparing a synthetic compound with a potential natural product is outlined below.
Conclusion
The spectroscopic data presented for synthetic this compound provides a robust analytical standard. While the existence of naturally occurring cedryl ethers remains to be definitively proven through isolation and characterization, this guide offers the necessary framework for their identification. Researchers in natural product chemistry are encouraged to utilize this spectroscopic information to screen essential oil fractions for these elusive compounds. The discovery and characterization of a natural cedryl ether would be a significant contribution to the field, potentially unveiling new aromatic profiles and bioactive properties.
References
Unmasking Contaminants: A Comparative Guide to Identifying Methyl Cedryl Ether Impurities
In the precise world of research and drug development, the purity of a chemical compound is paramount. For fragrance and active pharmaceutical ingredient (API) synthesis, even minute impurities can alter biological activity, toxicity, and final product quality. This guide provides a comprehensive comparison of analytical techniques for the identification and quantification of impurities in Methyl Cedryl Ether (MCE), a common fragrance ingredient. We present supporting experimental data and detailed protocols to aid researchers in selecting the optimal methodology for their quality control needs.
The Challenge of Purity in this compound
This compound is synthesized from cedrol, a constituent of cedarwood oil. The synthesis process, typically involving the methylation of cedrol, can result in a variety of process-related impurities. These often include unreacted starting materials, isomeric byproducts, and degradation products. Common impurities that can compromise the purity of MCE include residual cedrol, and isomers such as alpha-cedrene and beta-cedrene. The presence of these impurities can impact the olfactory profile of the fragrance and introduce unknown variables in scientific research.
Comparative Analysis of Analytical Techniques
The cornerstone of impurity identification lies in the selection of an appropriate analytical method. The most prevalent techniques for the analysis of volatile and semi-volatile organic compounds like MCE and its derivatives are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and structural elucidation capabilities.
Quantitative Data Summary
The following table summarizes the performance characteristics of GC-MS, HPLC-UV, and ¹H NMR for the analysis of common MCE impurities. The data presented is a synthesis of typical performance metrics for these techniques in the context of fragrance and essential oil analysis.
| Analytical Technique | Common Impurity | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Resolution | Throughput |
| GC-MS | α-Cedrene | 0.01 ppm | 0.05 ppm | High | High |
| β-Cedrene | 0.01 ppm | 0.05 ppm | High | High | |
| Cedrol | 0.05 ppm | 0.15 ppm | High | High | |
| HPLC-UV | α-Cedrene | 0.5 ppm | 1.5 ppm | Medium | Medium |
| β-Cedrene | 0.5 ppm | 1.5 ppm | Medium | Medium | |
| Cedrol | 1 ppm | 3 ppm | Medium | Medium | |
| ¹H NMR | α-Cedrene | >100 ppm | >300 ppm | Low | Low |
| β-Cedrene | >100 ppm | >300 ppm | Low | Low | |
| Cedrol | >100 ppm | >300 ppm | Low | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the key experiments cited.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate, identify, and quantify volatile impurities in a this compound sample.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Sample Preparation:
-
Prepare a 1000 ppm stock solution of the this compound sample in high-purity hexane.
-
Perform serial dilutions to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, and 10 ppm.
-
Prepare a 10 ppm sample solution for analysis.
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
Solvent Delay: 3 minutes
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the identified impurities by constructing a calibration curve from the prepared standards.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To separate and quantify non-volatile or thermally labile impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in acetonitrile.
-
Perform serial dilutions to prepare calibration standards.
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 80:20 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm.
Data Analysis:
-
Identify peaks corresponding to impurities by comparing their retention times with reference standards.
-
Quantify impurities using a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: For structural elucidation of unknown impurities.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the MCE sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
NMR Conditions:
-
Spectra: ¹H, ¹³C, COSY, HSQC.
-
¹H NMR Parameters: 32 scans, relaxation delay of 1s.
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova).
-
Elucidate the structure of impurities by analyzing chemical shifts, coupling constants, and correlation signals.
Visualizing the Workflow and Relationships
To better illustrate the process and the interplay between the analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for MCE impurity analysis.
Caption: Logical relationship between analytical techniques.
Caption: Hypothetical signaling pathway affected by an MCE impurity.
A Comparative Analysis of the Biological Activities of Methyl Cedryl Ether and α-Cedrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Methyl Cedryl Ether (MCE) and α-cedrene, with a focus on their anti-obesity and metabolic effects. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating their potential therapeutic applications.
Overview of Compounds
This compound (MCE) is a synthetic derivative of cedrol, a component of cedarwood oil. It is widely utilized in the fragrance industry for its woody and ambergris-like scent.[1] Recent studies have begun to explore its potential in metabolic research.[1]
α-Cedrene is a naturally occurring sesquiterpene and a major constituent of cedarwood essential oil.[2] It has been the subject of various studies investigating its pharmacological properties, including anti-obesity, muscle-enhancing, and antimicrobial effects.[1][2]
Comparative Biological Activity: Anti-Obesity Effects
Both this compound and α-cedrene have demonstrated significant anti-obesity effects in preclinical studies using high-fat diet (HFD)-induced obese mouse models.
In Vivo Studies: Effects on Body Weight and Adiposity
A study published in Nutrients (2023) investigated the effects of dietary supplementation with 0.2% MCE in mice fed a high-fat diet for 13 weeks. The results showed a significant reduction in body weight gain and visceral fat accumulation in the MCE-supplemented group compared to the HFD control group.[3] Similarly, research on α-cedrene has shown that oral administration can prevent and even reverse HFD-induced obesity in rodents without affecting food intake.[1]
Table 1: Comparison of In Vivo Anti-Obesity Effects
| Parameter | This compound (0.2% dietary supplementation) | α-Cedrene (oral administration) |
| Body Weight Gain | Significantly decreased compared to HFD-fed mice.[3] | Significantly suppressed in HFD-fed mice.[1] |
| Visceral Fat-Pad Weight | Significantly decreased in MCE-supplemented mice.[3] | Not explicitly quantified in the provided search results. |
| Adipocyte Size | Significantly reduced hypertrophy in epididymal adipose tissue.[3] | Not explicitly quantified in the provided search results. |
| Hepatic Steatosis | Ameliorated under HFD conditions.[3] | Not explicitly quantified in the provided search results. |
Molecular Mechanisms: Adipogenesis and Thermogenesis
Both compounds appear to exert their anti-obesity effects by modulating the expression of genes involved in fat cell formation (adipogenesis) and heat production (thermogenesis).
MCE supplementation has been shown to downregulate the expression of adipogenesis-related genes, such as Fatty Acid Synthase (FAS) and CCAAT/enhancer-binding protein α (C/EBPα), in white adipose tissue (WAT).[3] Concurrently, it upregulates the expression of genes associated with thermogenesis, including Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) and Uncoupling protein 1 (UCP1).[3]
α-Cedrene has also been found to downregulate adipogenic genes while increasing the expression of thermogenic and lipid oxidation genes in adipose tissues.[1]
Table 2: Comparative Effects on Gene Expression in White Adipose Tissue
| Gene Target | Effect of this compound | Effect of α-Cedrene |
| Adipogenesis Genes | ||
| FAS | Downregulated[3] | Downregulated[4] |
| C/EBPα | Downregulated[3] | Downregulated[4] |
| PPARγ | Not specified | Downregulated[4] |
| Thermogenesis Genes | ||
| PGC-1α | Upregulated[3] | Upregulated[4] |
| PRDM16 | Upregulated[3] | Upregulated[4] |
| UCP1 | Upregulated[3] | Upregulated[4] |
| Cidea | Upregulated[3] | Upregulated[4] |
Signaling Pathways
The signaling pathway for α-cedrene's anti-obesity effect has been partially elucidated. It is known to act as a ligand for the mouse olfactory receptor 23 (MOR23), which, when activated, enhances the cyclic adenosine monophosphate (cAMP) signaling pathway through adenylyl cyclase 3 (ADCY3).[3][4] This leads to the downstream regulation of genes involved in adipogenesis and thermogenesis.
The specific signaling pathway for this compound's anti-obesity effects has not yet been fully identified. However, its observed effects on the downregulation of adipogenesis genes and upregulation of thermogenesis genes suggest a mechanism that ultimately influences these key metabolic processes.
Experimental Protocols
The following provides a general methodology for the high-fat diet-induced obesity model used in the cited studies.
High-Fat Diet (HFD)-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6J mice, typically 5-8 weeks old, are commonly used.[3][5]
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions for at least one week before the start of the experiment.[6]
-
Diet Groups: Mice are randomly assigned to different diet groups:
-
Duration: The feeding regimen is typically maintained for several weeks (e.g., 8-19 weeks).[1][3][8]
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).[3][9]
-
Outcome Measures: At the end of the study, various parameters are assessed, including:
-
Final body weight and body weight gain.
-
Weight of visceral adipose tissues (e.g., epididymal, retroperitoneal).
-
Histological analysis of adipose tissue and liver.
-
Gene expression analysis of relevant markers in adipose tissue via quantitative real-time PCR (qRT-PCR).
-
Analysis of serum lipid profiles.
-
Other Reported Biological Activities
α-Cedrene has been reported to possess a range of other biological activities, including:
-
Skeletal Muscle Hypertrophy: α-Cedrene has been shown to increase skeletal muscle mass and strength.[2]
-
Antimicrobial Activity: It has demonstrated activity against various microbes.
-
Trypanocidal and Antileukemic Activity: In vitro studies have indicated its potential against Trypanosoma b. brucei and leukemia cells.
Currently, there is limited publicly available information on other biological activities of This compound beyond its anti-obesity effects and its use as a fragrance.
Conclusion
Both this compound and α-cedrene exhibit promising anti-obesity properties in preclinical models, primarily by modulating adipogenesis and thermogenesis. α-Cedrene's mechanism of action is better characterized, involving the olfactory receptor MOR23 and the cAMP signaling pathway. While the precise signaling pathway for MCE remains to be elucidated, its effects on key metabolic gene expression are significant.
Further research, including direct comparative studies, is warranted to fully understand the relative efficacy and therapeutic potential of these two compounds. The well-documented muscle-enhancing effects of α-cedrene may offer an additional therapeutic advantage in the context of metabolic diseases. Researchers are encouraged to consider these findings in the design of future studies aimed at developing novel treatments for obesity and related metabolic disorders.
References
- 1. α-Cedrene protects rodents from high-fat diet-induced adiposity via adenylyl cyclase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Cedrene, a Newly Identified Ligand of MOR23, Increases Skeletal Muscle Mass and Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Diet-induced obesity murine model [protocols.io]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Dietary Supplementation of Cedryl Acetate Ameliorates Adiposity and Improves Glucose Homeostasis in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Scent of Wood and Amber: A Comparative Olfactory Analysis of Methyl Cedryl Ether and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Methyl cedryl ether, commercially known as Cedramber™, is a widely utilized synthetic fragrance ingredient prized for its persistent and elegant woody-amber scent profile.[1][2][3] As a derivative of cedrol, a naturally occurring sesquiterpene alcohol found in cedarwood oil, it represents a key molecule in the perfumer's palette for creating sophisticated and long-lasting fragrances.[1][4] This guide provides a comparative olfactory analysis of this compound and its close structural analogs, also derived from cedrol, supported by available experimental data and detailed methodologies for their evaluation.
Comparative Olfactory Profiles
The olfactory character of these compounds is intricately linked to their molecular structure. The ether and ester functionalities on the cedrol backbone significantly influence the resulting scent profile, from the warmth of the ether to the fruity and balsamic nuances of the esters. A summary of their olfactory characteristics is presented below.
| Compound | Chemical Structure | CAS Number | Molecular Formula | Olfactory Description | Odor Threshold (ng/L air) |
| This compound | Cedrol core with a methoxy group | 19870-74-7; 67874-81-1 | C16H28O | Woody, dry, ambergris, cedarwood, with dusty and soft powdery musk nuances.[3][5][6] | Not available in cited sources |
| Cedryl Acetate | Cedrol core with an acetate group | 77-54-3 | C17H28O2 | Woody, balsamic, dry, with light cedar and vetiver notes.[7] Described as having a clean, dry, woody aroma with distinct cedar-like characteristics and subtle leathery, balsamic, and vetiver-like nuances.[8] | 14,803[9] |
| Cedrenyl Acetate | Cedrene core with an acetate group | 1405-92-1 | C17H26O2 | Soft woody cedarwood, with a faint fresh-woody character of good tenacity.[1][10] | Not available in cited sources |
Experimental Protocols
A comprehensive understanding of the olfactory properties of these molecules relies on standardized and rigorous experimental methodologies. The following sections detail the typical protocols employed for the analysis of fragrance compounds.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8][11][12] This method allows for the identification of odor-active compounds in a sample.
Methodology:
-
Sample Preparation: The fragrance material is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration.
-
Gas Chromatography: A small volume of the diluted sample is injected into a gas chromatograph equipped with a capillary column appropriate for separating terpenoid compounds. The column oven temperature is programmed to gradually increase, allowing for the separation of individual components based on their boiling points and polarity.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other stream is directed to a sniffing port.
-
Olfactory Detection: A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port and records the perceived odor, its intensity, and its duration.
-
Data Analysis: The data from the chemical detector and the olfactory perception are correlated to identify the specific compounds responsible for the different aroma nuances. Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of a compound.
Sensory Panel Evaluation
Sensory panel evaluation provides qualitative and quantitative data on the overall aroma profile of a substance.
Methodology:
-
Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and ability to describe scents. They undergo training to familiarize themselves with a standardized vocabulary of odor descriptors.
-
Sample Preparation: The compounds to be evaluated are diluted to a standardized concentration in a neutral solvent and applied to smelling strips.
-
Evaluation: Panelists are presented with the smelling strips in a controlled environment (odor-free, controlled temperature and humidity). They are asked to evaluate the odor based on a set of attributes (e.g., woody, amber, fruity, floral) and rate the intensity of each attribute on a defined scale.
-
Data Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each attribute and to identify significant differences between the samples.
In Vitro Olfactory Receptor Assay
These assays are used to investigate the interaction of odorant molecules with specific olfactory receptors (ORs), providing insights into the molecular basis of odor perception.[13][14]
Methodology:
-
Receptor Expression: Human olfactory receptors are heterologously expressed in cell lines (e.g., HEK293) that do not normally express these receptors. The cells are co-transfected with a reporter gene (e.g., luciferase) that is linked to a signaling pathway activated by the OR.
-
Odorant Stimulation: The engineered cells are exposed to different concentrations of the odorant molecules being tested.
-
Signal Detection: The activation of the OR by the odorant triggers an intracellular signaling cascade, leading to the expression of the reporter gene. The signal from the reporter (e.g., light emission from luciferase) is measured using a luminometer.
-
Data Analysis: The intensity of the signal is proportional to the degree of receptor activation. Dose-response curves are generated to determine the efficacy and potency of the odorant for each receptor.
Visualizing the Processes
To better illustrate the key processes involved in the synthesis and analysis of these compounds, the following diagrams are provided.
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. cedrenyl acetate, 1405-92-1 [perflavory.com]
- 3. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]
- 4. Cedrol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CEDRYL METHYL ETHER | TECHNICAL DATA [prodasynth.com]
- 7. foreverest.net [foreverest.net]
- 8. aidic.it [aidic.it]
- 9. ScenTree - Cedryl acetate (CAS N° 77-54-3) [scentree.co]
- 10. cedrenyl acetate, 1405-92-1 [thegoodscentscompany.com]
- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable olfactory receptor activation across odor complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Methyl Cedryl Ether: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of methyl cedryl ether, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures have been compiled to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. While not always classified as a hazardous substance, it can be a skin and eye irritant and is known to be very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-impermeable gloves.
-
Skin Protection: A lab coat or other protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or if exposure limits are exceeded, use a full-face respirator.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from sources of ignition.
Spillage and Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, surface waters, or groundwaters.
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or soda ash.
-
Collection: Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Wash the spill site after the material has been completely removed.
Step-by-Step Disposal Procedures
The primary methods for the proper disposal of this compound are through a licensed chemical waste disposal service. Under no circumstances should this compound be discharged into sewers or waterways.
-
Waste Collection:
-
Collect waste this compound in a suitable, closed, and properly labeled container.
-
Do not mix with other waste materials to avoid potential reactions.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a licensed chemical destruction plant or hazardous waste management company to arrange for disposal.
-
Inform the disposal company of the nature of the waste material.
-
-
Recommended Disposal Methods:
-
Controlled Incineration: The preferred method of disposal is controlled incineration with flue gas scrubbing. This process destroys the chemical while minimizing harmful emissions.
-
Chemical Destruction Plant: Removal to a licensed chemical destruction plant is another recommended option.
-
-
Disposal of Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed (or the equivalent). The rinsate should be collected and disposed of as chemical waste.
-
After proper cleaning, the packaging can be offered for recycling or reconditioning.
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.
-
Quantitative Data
No specific quantitative data, such as permissible exposure limits or disposal concentration thresholds, were available in the referenced safety data sheets. Always refer to local, state, and federal regulations for any specific quantitative requirements for chemical disposal.
| Parameter | Value |
| Occupational Exposure Limits | Not established |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Logistics for Handling Methyl Cedryl Ether
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Methyl Cedryl Ether.
Core Safety and Personal Protective Equipment (PPE)
This compound is classified as a skin irritant and may cause eye irritation.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure. The following table summarizes the recommended PPE for handling this chemical.
| Protection Type | Recommended Equipment | Specification and Use |
| Hand Protection | Chemical-resistant gloves | While specific breakthrough time data for this compound is not available, general guidance for ethers suggests that nitrile gloves may offer limited protection. For incidental contact, nitrile gloves are commonly used. For prolonged or immersive contact, consider gloves made of materials with higher resistance to organic solvents. Always inspect gloves for any signs of degradation before and during use, and replace them immediately if contamination is suspected.[3][4] |
| Eye Protection | Safety goggles or a face shield | Wear chemical safety goggles that provide a complete seal around the eyes.[5][6][7] A face shield should be worn in situations where there is a higher risk of splashing.[1] |
| Skin and Body Protection | Protective clothing | A standard laboratory coat should be worn to protect against skin contact.[1][2] Ensure the lab coat is clean and buttoned. |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | In well-ventilated areas, respiratory protection may not be required. However, if working in an area with insufficient ventilation or with large quantities of the material, a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is recommended.[1][8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing risks associated with this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][5][6][7] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Emergency Equipment: Before starting any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before you begin.
Donning Personal Protective Equipment (PPE)
-
Follow the proper sequence for donning PPE:
-
Lab coat
-
Safety goggles or face shield
-
Chemical-resistant gloves (ensure they are the last item to be put on)
-
Handling and Use
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing or creating aerosols.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5][6][7]
-
No Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition.[1]
Doffing Personal Protective Equipment (PPE)
-
Follow the proper sequence for doffing PPE to prevent cross-contamination:
-
Gloves (remove by peeling them off from the cuff, turning them inside out)
-
Lab coat (remove by rolling it down from the shoulders, keeping the contaminated side inward)
-
Safety goggles or face shield (handle by the headband or frame)
-
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.[1][6]
Waste Collection
-
Designated Container: Use a dedicated, properly labeled, and chemically compatible waste container. The container should be clearly marked as "Hazardous Waste" and should specify "this compound" and "Flammable Liquid."
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[1]
-
Container Closure: Keep the waste container securely closed when not in use.
Contaminated Materials
-
Solid Waste: Any materials such as gloves, absorbent pads, or paper towels that are contaminated with this compound should be collected in a separate, labeled solid hazardous waste container.
-
Empty Containers: "Empty" containers of this compound may still contain residue and should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for decontaminated containers.
Storage Pending Disposal
-
Storage Location: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and high-traffic areas.
-
Secondary Containment: It is good practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]
-
Documentation: Ensure all required paperwork for hazardous waste disposal is completed accurately.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
